Talaglumetad Hydrochloride
Beschreibung
Structure
2D Structure
3D Structure of Parent
Eigenschaften
CAS-Nummer |
441765-97-5 |
|---|---|
Molekularformel |
C11H17ClN2O5 |
Molekulargewicht |
292.71 g/mol |
IUPAC-Name |
(1S,2S,5R,6S)-2-[[(2S)-2-aminopropanoyl]amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H16N2O5.ClH/c1-4(12)8(14)13-11(10(17)18)3-2-5-6(7(5)11)9(15)16;/h4-7H,2-3,12H2,1H3,(H,13,14)(H,15,16)(H,17,18);1H/t4-,5-,6-,7-,11-;/m0./s1 |
InChI-Schlüssel |
TWZDLCLCMKMJPE-OAOSNHGPSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@]1(CC[C@@H]2[C@H]1[C@H]2C(=O)O)C(=O)O)N.Cl |
Kanonische SMILES |
CC(C(=O)NC1(CCC2C1C2C(=O)O)C(=O)O)N.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2-((2'-amino)propionyl)aminobicyclo(3.1.0)hexane-2,6-dicarboxylic acid LY 544344 LY-544344 LY544344 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Talaglumetad Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Talaglumetad (B1243389) hydrochloride is the hydrochloride salt of talaglumetad (LY404039), a potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors, mGluR2 and mGluR3.[1][2] Developed as a potential treatment for schizophrenia and other neuropsychiatric disorders, its mechanism of action centers on the modulation of glutamatergic neurotransmission. Talaglumetad, the active moiety, acts on presynaptic mGluR2/3 to reduce the release of glutamate in key brain regions implicated in these disorders.[3] This guide provides a comprehensive overview of the core mechanism of action of talaglumetad, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows. For clinical development, the prodrug pomaglumetad methionil (LY2140023) was often used to improve oral bioavailability.[4]
Core Mechanism of Action: mGluR2/3 Agonism
Talaglumetad is a highly selective agonist for the mGluR2 and mGluR3 subtypes of metabotropic glutamate receptors.[4] These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase.[5] Their activation by talaglumetad initiates an intracellular signaling cascade that ultimately leads to a reduction in neurotransmitter release.
Signaling Pathway
The binding of talaglumetad to presynaptic mGluR2/3 receptors triggers the dissociation of the inhibitory G-protein subunit, Gαi. This subunit then inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Reduced cAMP levels result in decreased protein kinase A (PKA) activity. PKA is responsible for phosphorylating and modulating the function of various proteins involved in neurotransmitter release, including voltage-gated calcium channels. By reducing PKA activity, talaglumetad ultimately decreases the influx of calcium upon neuronal depolarization, thereby inhibiting the release of glutamate from the presynaptic terminal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 5. Pharmacological and pharmacokinetic properties of a structurally novel, potent, and selective metabotropic glutamate 2/3 receptor agonist: in vitro characterization of agonist (-)-(1R,4S,5S,6S)-4-amino-2-sulfonylbicyclo[3.1.0]-hexane-4,6-dicarboxylic acid (LY404039) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Talaglumetad Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Published: December 5, 2025
Abstract
Talaglumetad (B1243389) hydrochloride (LY-544344) is a prodrug of the potent and selective metabotropic glutamate (B1630785) receptor 2/3 (mGluR2/3) agonist, eglumetad (LY-354740). Developed by Eli Lilly and Company, it was investigated for the treatment of generalized anxiety disorder (GAD) and other stress-related disorders.[1] The rationale behind its development was to enhance the oral bioavailability of eglumetad. While showing initial promise in clinical trials, the development of talaglumetad hydrochloride was ultimately discontinued (B1498344) due to the emergence of convulsions in preclinical toxicology studies.[2] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and the preclinical and clinical findings related to this compound, based on publicly available information.
Introduction to this compound
This compound was designed as a therapeutic agent targeting the glutamatergic system, which plays a crucial role in modulating neuronal excitability and synaptic plasticity. Specifically, it was developed to activate mGluR2 and mGluR3, which are G-protein coupled receptors that negatively regulate glutamate release. By acting as a prodrug of eglumetad, this compound aimed to provide a more efficient oral delivery of the active compound.[2]
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | (1S,2S,5R,6S)-2-[[(2S)-2-aminopropanoyl]amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid hydrochloride |
| Other Names | LY-544344 hydrochloride |
| Molecular Formula | C11H16N2O5 · HCl |
| Molecular Weight | 292.7 g/mol |
| CAS Number | 441765-97-5 |
| Developmental Code | LY-544344 |
| Manufacturer | Eli Lilly and Company |
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the coupling of the active compound, eglumetad, with L-alanine. While a detailed, step-by-step protocol for the final synthesis of this compound is not publicly available, information regarding the synthesis of its core component, eglumetad, has been described.
Synthesis of Eglumetad (LY-354740)
A key publication from Eli Lilly and Company outlines a synthetic route to eglumetad. The synthesis commences with 2-cyclopentenone and proceeds through key chemical transformations including a Corey-Chaykovsky cyclopropanation and a Bucherer-Bergs hydantoin (B18101) synthesis.
Final Synthesis Step: Prodrug Formation
The final step in the synthesis of this compound involves the amide coupling of eglumetad with the amino acid L-alanine. This prodrug strategy was employed to improve the pharmacokinetic profile of the parent compound. Specific details of the coupling reaction, including reagents and conditions, are not available in the reviewed literature.
Mechanism of Action
This compound functions as a prodrug, being metabolized in the body to release the active mGluR2/3 agonist, eglumetad.[2] Eglumetad then acts on presynaptic mGluR2 and mGluR3 receptors, which are primarily located in brain regions associated with anxiety and emotional regulation.
Activation of these autoreceptors leads to an inhibition of adenylyl cyclase activity, resulting in decreased cyclic AMP (cAMP) levels. This signaling cascade ultimately reduces the release of glutamate into the synaptic cleft, thereby dampening excessive neuronal excitation implicated in anxiety states.
Preclinical Studies
Preclinical evaluation of this compound revealed anxiolytic-like effects in animal models. However, these studies were also pivotal in identifying the key safety concern that led to the termination of its development.
Efficacy Studies
Details of specific preclinical efficacy studies, including quantitative data on anxiolytic effects, are not extensively reported in publicly available literature.
Toxicology Studies: The Emergence of Convulsions
The development of this compound was halted due to findings of convulsions in preclinical rodent studies.[2]
Experimental Protocol: Preclinical Convulsion Assessment
A detailed protocol for the specific preclinical toxicology studies of this compound is not publicly available. A general workflow for such an assessment is outlined below.
Quantitative Data
| Animal Model | Dosing Regimen | Observations |
| Rodents | Not specified in available literature | Convulsions observed |
Specific quantitative data, such as the dose levels at which convulsions occurred, the incidence rate, and the severity of seizures, are not detailed in the accessible scientific and regulatory documents.
Clinical Development
This compound advanced to Phase II clinical trials for the treatment of Generalized Anxiety Disorder (GAD).
Phase II Clinical Trial in GAD (NCT00097708)
A randomized, double-blind, placebo-controlled study was initiated to evaluate the efficacy and safety of this compound in patients with GAD.
Experimental Protocol
| Parameter | Description |
| Study Design | Randomized, Double-Blind, Placebo-Controlled |
| Patient Population | Adults with a primary diagnosis of GAD |
| Interventions | - this compound (dose not specified in available public records) - Placebo |
| Primary Outcome Measures | Not explicitly detailed in publicly available trial information. Likely included standard anxiety rating scales. |
| Secondary Outcome Measures | Not explicitly detailed in publicly available trial information. |
The full clinical trial protocol, including detailed inclusion/exclusion criteria and statistical analysis plans, is not publicly available.
Results
The clinical trial was terminated prematurely due to the preclinical findings of convulsions. Despite the early termination, preliminary data suggested potential efficacy.
Quantitative Data
| Outcome Measure | Talaglumetad HCl Group | Placebo Group |
| Specific efficacy and safety data | Not available in public domain | Not available in public domain |
Conclusion and Future Directions
This compound represented a novel approach to the treatment of anxiety disorders by targeting the glutamatergic system through a prodrug strategy. The improved bioavailability of the active metabolite, eglumetad, was a significant formulation achievement. However, the emergence of a severe adverse effect—convulsions—in preclinical toxicology studies ultimately led to the cessation of its development.
The story of this compound underscores the critical importance of thorough preclinical safety evaluation in drug development. While the clinical data, though limited, suggested a potential therapeutic benefit, the risk-benefit profile was deemed unfavorable due to the observed toxicity. Future research in this area could focus on developing mGluR2/3 agonists with a wider therapeutic window, devoid of the seizurogenic potential observed with this compound. Further investigation into the specific mechanisms underlying the convulsive effects of talaglumetad could also provide valuable insights for the development of safer glutamatergic modulators.
References
The Prodrug Approach in Glutamatergic Modulation: A Technical Guide to Talaglumetad Hydrochloride and its Active Moiety, Eglumetad
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of talaglumetad (B1243389) hydrochloride (formerly LY544344), a prodrug of the potent and selective metabotropic glutamate (B1630785) receptor 2/3 (mGluR2/3) agonist, eglumetad (formerly LY354740). Eglumetad emerged as a promising therapeutic candidate for anxiety and psychotic disorders due to its modulatory effects on glutamatergic neurotransmission. However, its clinical development was hampered by poor oral bioavailability. Talaglumetad was designed to overcome this limitation by enhancing systemic exposure to eglumetad. This document details the mechanism of action, signaling pathways, experimental protocols, and key quantitative data related to the bioconversion, pharmacokinetics, and pharmacodynamics of talaglumetad and eglumetad.
Introduction: The Rationale for a Prodrug Strategy
Eglumetad is a selective agonist for mGluR2 and mGluR3, which are G-protein coupled receptors that play a crucial role in regulating synaptic glutamate levels.[1] By activating these presynaptic autoreceptors, eglumetad reduces the release of glutamate, thereby dampening excessive excitatory neurotransmission implicated in various neurological and psychiatric disorders.[1] Despite promising preclinical and early clinical evidence of anxiolytic effects, the therapeutic potential of eglumetad was limited by its low oral bioavailability.[1] To address this challenge, a prodrug strategy was employed, leading to the development of talaglumetad hydrochloride. Talaglumetad is an L-alanyl amide of eglumetad, designed to be actively transported across the intestinal epithelium via peptide transporters, and subsequently hydrolyzed to release the active eglumetad.[2]
Mechanism of Action and Signaling Pathway
Eglumetad exerts its pharmacological effects by activating mGluR2 and mGluR3. These receptors are coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This signaling cascade ultimately results in the modulation of ion channel activity and a reduction in neurotransmitter release.
Caption: Eglumetad signaling cascade at presynaptic mGluR2/3.
Data Presentation
In Vitro Receptor Binding and Functional Activity of Eglumetad
The following table summarizes the in vitro binding affinity (Ki) and functional potency (EC50) of eglumetad at human mGluR2 and mGluR3 receptors.
| Receptor Subtype | Binding Affinity (Ki) (nM) | Functional Activity (EC50) (cAMP Inhibition) (nM) | Reference |
| Human mGluR2 | Not explicitly found | 5.1 | |
| Human mGluR3 | Not explicitly found | 24.3 |
Preclinical Pharmacokinetics of Eglumetad
This table presents the oral bioavailability of eglumetad in preclinical species.
| Species | Oral Bioavailability (%) | Reference |
| Rat | ~10 | |
| Dog | ~45 |
Note: A study reported that oral administration of the prodrug talaglumetad resulted in a 10-fold increase in brain, plasma, and cerebrospinal fluid levels of eglumetad compared to direct oral administration of eglumetad.[2]
Preclinical Efficacy of Talaglumetad and Eglumetad
The following table summarizes the effective doses of talaglumetad and eglumetad in rodent models of psychosis and anxiety.
| Preclinical Model | Compound | Route of Administration | Effective Dose Range | Effect | Reference |
| PCP-Induced Hyperlocomotion (Rat) | Talaglumetad | Oral | 30 - 100 mg/kg | Dose-dependent inhibition of hyperlocomotion | [2] |
| Eglumetad | Oral | Up to 100 mg/kg | No significant effect | [2] | |
| Fear-Potentiated Startle (Rat) | Talaglumetad | Oral | 10 - 30 mg/kg | Significant anxiolytic effect | [2] |
| Eglumetad | Subcutaneous | 10 - 20 mg/kg | Significant anxiolytic effect | [2] | |
| Eglumetad | Oral | Not specified | No significant effect | [2] |
Experimental Protocols
In Vitro Conversion of Talaglumetad to Eglumetad (General Protocol)
While a specific detailed protocol for talaglumetad was not found in the provided search results, a general protocol for assessing prodrug conversion in biological matrices is as follows:
Objective: To determine the rate and extent of hydrolysis of talaglumetad to eglumetad in plasma or liver microsomes.
Materials:
-
This compound
-
Eglumetad reference standard
-
Control plasma (e.g., human, rat, dog) or liver microsomes
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for protein precipitation
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Pre-warm a solution of talaglumetad in phosphate buffer.
-
Initiate the reaction by adding the talaglumetad solution to pre-warmed plasma or a suspension of liver microsomes in phosphate buffer.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), collect aliquots of the incubation mixture.
-
-
Sample Preparation:
-
Immediately quench the enzymatic reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Vortex the samples to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of both talaglumetad and eglumetad.
-
-
Data Analysis:
-
Plot the concentrations of talaglumetad and eglumetad over time.
-
Calculate the rate of disappearance of talaglumetad and the rate of appearance of eglumetad.
-
Determine the half-life of talaglumetad in the biological matrix.
-
Caption: Workflow for in vitro prodrug conversion analysis.
Radioligand Binding Assay for mGluR2/3 (General Protocol)
Objective: To determine the binding affinity (Ki) of eglumetad for mGluR2 and mGluR3 receptors.
Materials:
-
Cell membranes expressing human mGluR2 or mGluR3.
-
Radioligand (e.g., [³H]-LY341495, a potent mGluR2/3 antagonist).
-
Eglumetad reference standard.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of eglumetad (or a reference compound for non-specific binding).
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Generate a competition binding curve by plotting the percentage of specific binding of the radioligand against the concentration of eglumetad.
-
Determine the IC50 value (the concentration of eglumetad that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Assay for mGluR2/3 Agonist Activity (General Protocol)
Objective: To determine the functional potency (EC50) of eglumetad as an agonist at mGluR2 and mGluR3 receptors.
Materials:
-
Cells stably expressing human mGluR2 or mGluR3.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Eglumetad reference standard.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium.
Procedure:
-
Cell Plating:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-incubate the cells with varying concentrations of eglumetad for a short period.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
-
Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP levels using the chosen assay format.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP production against the concentration of eglumetad.
-
Determine the EC50 value (the concentration of eglumetad that produces 50% of the maximal inhibition).
-
Caption: General workflow for preclinical anxiety models.
Conclusion
The development of this compound as a prodrug for eglumetad represents a rational approach to overcome the pharmacokinetic limitations of a promising therapeutic agent. The data presented in this guide demonstrate that talaglumetad effectively increases the systemic exposure of eglumetad, leading to enhanced efficacy in preclinical models of anxiety and psychosis. The detailed experimental protocols provided herein offer a framework for the continued investigation of mGluR2/3 agonists and the application of prodrug strategies in neuroscience drug discovery. Despite the discontinuation of talaglumetad's clinical development due to preclinical safety findings, the knowledge gained from this program remains valuable for the design and evaluation of future glutamatergic modulators.
References
structure and chemical properties of talaglumetad hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Talaglumetad (B1243389) hydrochloride (formerly LY-544344) is a prodrug of the potent and selective metabotropic glutamate (B1630785) receptor 2/3 (mGluR2/3) agonist, eglumetad (LY-354740). Developed to enhance the oral bioavailability of eglumetad, talaglumetad hydrochloride was investigated for its therapeutic potential in anxiety disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It includes detailed descriptions of its mechanism of action, relevant signaling pathways, and generalized experimental protocols for its synthesis, characterization, and pharmacological evaluation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of glutamatergic neurotransmission and the development of novel therapeutics targeting mGluRs.
Chemical Structure and Properties
This compound is the hydrochloride salt of talaglumetad, which is an L-alanyl amide prodrug of eglumetad. The addition of the L-alanine moiety facilitates its absorption via peptide transporters.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (1S,2S,5R,6S)-2-[[(2S)-2-aminopropanoyl]amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride | [1] |
| Synonyms | LY-544344 hydrochloride, Talaglumetad HCl | [1][2] |
| CAS Number | 441765-97-5 | [2] |
| Chemical Formula | C11H17ClN2O5 | [1] |
| Molecular Weight | 292.72 g/mol | [3] |
| SMILES | C--INVALID-LINK--N[C@]1(CC[C@@H]2[C@H]1[C@H]2C(=O)O)C(=O)O)N.Cl | [1][3] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Solubility | Data not publicly available. Expected to have some aqueous solubility due to the hydrochloride salt form and polar functional groups. | |
| pKa | Data not publicly available. The molecule possesses multiple ionizable groups (two carboxylic acids and a primary amine), suggesting several pKa values. | |
| Melting Point | Data not publicly available. | |
| Appearance | Crystalline solid (based on typical properties of similar compounds). | [4] |
Mechanism of Action and Signaling Pathway
Talaglumetad is a prodrug that is readily absorbed and subsequently hydrolyzed in vivo to its active form, eglumetad. Eglumetad is a potent and selective agonist of group II metabotropic glutamate receptors, mGluR2 and mGluR3.
These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase through the inhibitory G-protein, Gi/o. Activation of mGluR2/3 by eglumetad leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent downstream signaling cascades involving protein kinase A (PKA). Presynaptically, mGluR2/3 activation inhibits the release of glutamate, providing a negative feedback mechanism to modulate glutamatergic neurotransmission.
Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis, characterization, and pharmacological evaluation of this compound. These are based on standard methodologies for similar compounds and should be optimized for specific laboratory conditions.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the synthesis would logically involve the coupling of a protected L-alanine derivative to the amino group of eglumetad, followed by deprotection and salt formation. The synthesis of eglumetad itself has been described in the literature and patents.
Analytical Characterization
A reverse-phase HPLC method can be developed for the analysis of this compound to determine its purity and for quantification.
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm, due to the amide bond).
-
Injection Volume: 10 µL.
-
Column Temperature: 25-30 °C.
1H and 13C NMR are essential for structural confirmation.
-
Solvent: D2O or DMSO-d6.
-
1H NMR: Expect signals corresponding to the bicyclo[3.1.0]hexane core, the alanine (B10760859) methyl group, and the α-protons of the amino acid moieties.
-
13C NMR: Expect signals for the carbonyl carbons of the carboxylic acids and the amide, the carbons of the bicyclic system, and the alanine carbons.
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.
-
Ionization Technique: Electrospray ionization (ESI) in positive ion mode is suitable for this molecule.
-
Expected [M+H]+: m/z 257.10 (for the free base, talaglumetad).
-
Fragmentation: Tandem MS (MS/MS) would likely show fragmentation corresponding to the loss of the alanine moiety, water, and CO2 from the carboxylic acids.
In Vitro Pharmacological Assays
This assay measures the affinity of eglumetad (the active metabolite of talaglumetad) for mGluR2 and mGluR3.
-
Radioligand: [3H]-LY354740 or another suitable mGluR2/3 agonist radioligand.
-
Source of Receptors: Membranes from cells stably expressing human or rat mGluR2 or mGluR3 (e.g., CHO or HEK293 cells).
-
Assay Buffer: Tris-HCl buffer containing divalent cations (e.g., MgCl2 and CaCl2).
-
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of unlabeled eglumetad.
-
Separate bound and free radioligand by rapid filtration.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
-
Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
This functional assay measures the G-protein activation following receptor agonism.
-
Principle: Agonist binding to a Gi/o-coupled receptor stimulates the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit.
-
Procedure:
-
Incubate cell membranes expressing mGluR2 or mGluR3 with varying concentrations of eglumetad in the presence of GDP and [35S]GTPγS.
-
Terminate the reaction and separate bound from free [35S]GTPγS by filtration.
-
Quantify the amount of bound [35S]GTPγS.
-
-
Data Analysis: Plot the stimulated [35S]GTPγS binding against the concentration of eglumetad to determine the EC50 and Emax values.
This assay directly measures the functional consequence of mGluR2/3 activation.
-
Principle: Activation of mGluR2/3 inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This is typically measured in the presence of an adenylyl cyclase activator like forskolin (B1673556).
-
Procedure:
-
Culture cells expressing mGluR2 or mGluR3.
-
Pre-treat cells with varying concentrations of eglumetad.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
-
Data Analysis: Determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
Electrophysiology
The effect of eglumetad on neuronal excitability can be assessed using electrophysiological techniques, such as whole-cell patch-clamp recordings in brain slices (e.g., hippocampus or prefrontal cortex).
-
Preparation: Prepare acute brain slices from rodents.
-
Recording: Obtain whole-cell recordings from neurons in the region of interest.
-
Application: Bath apply eglumetad at various concentrations.
-
Measured Parameters: Record changes in membrane potential, input resistance, and the frequency and amplitude of spontaneous or evoked synaptic currents (EPSCs and IPSCs). Activation of presynaptic mGluR2/3 is expected to reduce the amplitude of evoked EPSCs.
Summary and Conclusion
This compound is a prodrug of the mGluR2/3 agonist eglumetad, designed for improved oral bioavailability. Its mechanism of action is well-characterized and involves the modulation of glutamatergic neurotransmission through the inhibition of adenylyl cyclase. While specific quantitative physicochemical data and detailed experimental protocols for this compound are not extensively available in the public domain, this guide provides a comprehensive overview of its chemical and pharmacological properties based on the available scientific literature. The generalized protocols presented herein offer a starting point for researchers interested in the synthesis, characterization, and pharmacological evaluation of this and similar compounds. Further investigation into the precise physicochemical properties and the development of standardized, detailed experimental protocols would be beneficial for the scientific community.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute a recommendation for any specific use. All laboratory work should be conducted in accordance with appropriate safety and ethical guidelines.
References
- 1. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astrocytic PAR1 and mGluR2/3 control synaptic glutamate time course at hippocampal CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distribution and abundance of metabotropic glutamate receptor subtype 2 in rat brain revealed by [3H]LY354740 binding in vitro and quantitative radioautography: correlation with the sites of synthesis, expression, and agonist stimulation of [35S]GTPgammas binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide on Talaglumetad Hydrochloride: A Type II Metabotropic Glutamate Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Talaglumetad (B1243389) hydrochloride, a prodrug of the potent and selective metabotropic glutamate (B1630785) receptor 2/3 (mGluR2/3) agonist eglumetad (LY354740), represents a significant therapeutic approach for targeting glutamatergic dysregulation in neuropsychiatric disorders. This technical guide provides a comprehensive overview of talaglumetad hydrochloride, including its mechanism of action, pharmacological properties, and key experimental data. Detailed protocols for essential in vitro and in vivo assays are presented, alongside visualizations of its signaling pathway and a typical preclinical development workflow. This document serves as a resource for researchers and drug development professionals investigating the therapeutic potential of mGluR2/3 agonists.
Introduction
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation is implicated in the pathophysiology of various neurological and psychiatric disorders, including anxiety and schizophrenia. Metabotropic glutamate receptors (mGluRs), a family of G protein-coupled receptors, play a crucial role in modulating glutamatergic neurotransmission. Group II mGluRs, comprising mGluR2 and mGluR3, are predominantly located on presynaptic terminals, where their activation leads to a reduction in glutamate release.
This compound (formerly LY544344) was developed as a prodrug of eglumetad (LY354740) to enhance its oral bioavailability. Eglumetad is a potent and selective agonist for both mGluR2 and mGluR3. By activating these presynaptic autoreceptors, eglumetad, and by extension talaglumetad, reduces excessive glutamate release, thereby offering a potential therapeutic mechanism for conditions characterized by glutamatergic hyperactivity.
Mechanism of Action
This compound is readily absorbed and metabolized to its active form, eglumetad. Eglumetad then acts as an agonist at presynaptic mGluR2 and mGluR3. These receptors are coupled to the Gαi/o subfamily of G proteins. Upon agonist binding, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP ultimately results in the inhibition of voltage-gated calcium channels, which in turn suppresses the release of glutamate from the presynaptic terminal.
An In-depth Technical Guide on the Metabolic Stability and Degradation Pathways of Talaglumetad Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talaglumetad (B1243389) hydrochloride, also known as LY544344, is a prodrug of the active metabolite eglumegad (LY354740). It was developed to enhance the oral bioavailability of eglumegad, a potent and selective agonist of group II metabotropic glutamate (B1630785) receptors (mGluR2/3). These receptors are a target for the therapeutic intervention in a range of neurological and psychiatric disorders. Understanding the metabolic fate of talaglumetad hydrochloride is crucial for its development as a therapeutic agent, as its conversion to the active form and subsequent degradation will dictate its pharmacokinetic profile and efficacy.
This technical guide provides a comprehensive overview of the known metabolic pathways of this compound and outlines the standard experimental approaches used to assess its metabolic stability and potential degradation products.
Metabolic Stability of this compound
Metabolic stability is a critical parameter in drug discovery and development, as it influences key pharmacokinetic properties such as half-life, oral bioavailability, and clearance. While specific quantitative data on the metabolic stability of this compound (e.g., in vitro half-life in human liver microsomes or hepatocytes) is not extensively available in the public domain, the following table illustrates how such data would typically be presented.
Table 1: Representative Metabolic Stability Data for this compound
| Test System | Species | Concentration (µM) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |
| Liver Microsomes | Human | 1 | Data not available | Data not available |
| Liver Microsomes | Rat | 1 | Data not available | Data not available |
| Hepatocytes | Human | 1 | Data not available | Data not available |
| Hepatocytes | Rat | 1 | Data not available | Data not available |
Note: The table is a template. Specific values for this compound are not publicly available.
Degradation Pathways of this compound
The primary degradation pathway of this compound is its intended metabolic conversion to the active drug, eglumegad.
Primary Metabolic Pathway: Enzymatic Hydrolysis
This compound is designed as a prodrug that undergoes enzymatic hydrolysis in the body. The L-alanine amide bond is cleaved by peptidases or other hydrolases to release the active moiety, eglumegad, and L-alanine. This conversion is essential for the pharmacological activity of the drug.
Caption: Metabolic conversion of Talaglumetad to Eglumegad.
Forced Degradation Pathways
To ensure the stability and safety of a drug product, forced degradation studies are conducted to identify potential degradation products that may form under various stress conditions. While specific degradation products of this compound have not been detailed in publicly available literature, the standard conditions for such studies include:
-
Acidic and Basic Hydrolysis: To assess stability in environments of varying pH.
-
Oxidation: To evaluate susceptibility to oxidative degradation.
-
Photodegradation: To determine the impact of light exposure.
-
Thermal Degradation: To understand the effect of elevated temperatures.
These studies are crucial for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.
Experimental Protocols
The following are detailed, representative protocols for assessing the metabolic stability and degradation pathways of a compound like this compound.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol outlines a typical procedure to determine the in vitro half-life and intrinsic clearance of a test compound.
4.1.1 Materials and Reagents
-
Test compound (this compound)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN) with an internal standard (for quenching and analysis)
-
Control compounds (e.g., a high clearance compound like verapamil (B1683045) and a low clearance compound like warfarin)
-
96-well incubation plates
-
LC-MS/MS system
4.1.2 Experimental Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO).
-
Prepare the HLM suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Add the HLM suspension to the wells of the incubation plate.
-
Add the test compound and control compounds to the respective wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the test compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration).
-
Caption: Workflow for In Vitro Metabolic Stability Assay.
Forced Degradation Study Protocol
This protocol provides a general framework for conducting forced degradation studies.
4.2.1 Materials and Reagents
-
Test compound (this compound)
-
Hydrochloric acid (HCl, e.g., 0.1 M, 1 M)
-
Sodium hydroxide (B78521) (NaOH, e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂, e.g., 3%, 30%)
-
Water (for neutral hydrolysis)
-
Solvent for dissolving the test compound
-
Photostability chamber
-
Oven for thermal degradation
-
Validated stability-indicating HPLC or LC-MS method
4.2.2 Experimental Procedure
-
Sample Preparation:
-
Prepare stock solutions of the test compound in a suitable solvent.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with HCl and incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with NaOH and incubate under similar conditions as acid hydrolysis.
-
Neutral Hydrolysis: Mix the stock solution with water and reflux or heat.
-
Oxidative Degradation: Treat the stock solution with H₂O₂ at room temperature or elevated temperature.
-
Photolytic Degradation: Expose the solid drug and its solution to UV and visible light in a photostability chamber.
-
Thermal Degradation: Expose the solid drug to dry heat in an oven.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples.
-
Analyze all samples, including a non-degraded control, using a validated stability-indicating analytical method (e.g., HPLC-UV/MS).
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control to identify degradation products.
-
Quantify the amount of parent drug remaining and the amount of each degradation product formed.
-
Characterize the structure of significant degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Caption: Workflow for a Forced Degradation Study.
Conclusion
This compound is a prodrug that is metabolically converted to the active compound eglumegad via enzymatic hydrolysis. This is its primary and intended degradation pathway. While specific quantitative data on its metabolic stability and other potential degradation products are not widely published, the experimental protocols outlined in this guide provide a robust framework for conducting such investigations. A thorough understanding of the metabolic stability and degradation pathways is essential for the successful development of this compound as a therapeutic agent, ensuring its safety, efficacy, and quality.
Introduction: The Glutamate Hypothesis and mGluR2/3
An In-depth Technical Guide on the Role of mGluR2/3 Agonism in Psychiatric Disorders
This guide provides a comprehensive overview of the role of metabotropic glutamate (B1630785) receptor 2 and 3 (mGluR2/3) agonism in the context of psychiatric disorders. It is intended for researchers, scientists, and drug development professionals, offering detailed information on the mechanism of action, preclinical and clinical evidence, experimental protocols, and future directions in this field.
The glutamate hypothesis of schizophrenia posits that a dysfunction in glutamatergic neurotransmission, particularly hypofunction of the N-methyl-D-aspartate (NMDA) receptor, contributes to the pathophysiology of the disorder.[1] This has led to the exploration of therapeutic targets within the glutamate system. Group II metabotropic glutamate receptors, comprising mGluR2 and mGluR3, have emerged as promising targets.[2] These receptors are G-protein coupled receptors that play a critical role in modulating glutamate release and neuronal excitability.[2][3]
mGluR2 and mGluR3 are primarily located presynaptically on glutamatergic terminals, where their activation leads to a reduction in glutamate release.[4] This mechanism offers a potential way to dampen the excessive glutamate activity implicated in psychosis.[5][6] While mGluR2 is found almost exclusively on neurons, mGluR3 is also expressed on glial cells.[3] This differential distribution suggests they may have distinct physiological roles.[1]
Mechanism of Action of mGluR2/3 Agonists
Activation of mGluR2/3 receptors initiates a cascade of intracellular events that collectively modulate synaptic transmission.
Canonical Signaling Pathway: mGluR2 and mGluR3 are coupled to Gαi/o proteins.[2][3] Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase.[3][7] This reduces the intracellular concentration of cyclic AMP (cAMP) and subsequently decreases the activity of protein kinase A (PKA).[2][7] This canonical pathway is the primary mechanism through which these receptors exert their inhibitory effects on neurotransmitter release.[1]
Presynaptic Inhibition: The most well-characterized function of mGluR2/3 is their role as presynaptic autoreceptors on glutamatergic neurons.[4][8] By inhibiting adenylyl cyclase and modulating ion channels, their activation reduces the release of glutamate into the synaptic cleft.[3][5] This provides a negative feedback mechanism to prevent excessive glutamatergic transmission.[5]
Postsynaptic Modulation: While predominantly presynaptic, mGluR2/3 receptors are also found postsynaptically, where their activation can have more complex effects.[1] Some studies suggest that postsynaptic mGluR2/3 activation can enhance the function of NMDA and AMPA receptors.[1][9] This modulation may occur through pathways involving protein kinase C (PKC) and the Akt/glycogen synthase kinase 3β (GSK3β) signaling cascade.[1][9] The net effect of presynaptic inhibition and potential postsynaptic enhancement remains an area of active investigation.[1]
References
- 1. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacology of mGlu2/3 receptor agonists: novel agents for schizophrenia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 8. Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Juvenile treatment with mGluR2/3 agonist prevents schizophrenia-like phenotypes in adult by acting through GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
Early-Phase Clinical Trial Results for Talaglumetad Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talaglumetad (B1243389) hydrochloride (formerly LY544344) is a prodrug of the potent and selective metabotropic glutamate (B1630785) receptor 2/3 (mGluR2/3) agonist, eglumetad (LY354740). By acting as an agonist at these receptors, talaglumetad hydrochloride modulates glutamatergic neurotransmission, a key pathway in the pathophysiology of anxiety and other neuropsychiatric disorders. The prodrug formulation was developed to enhance the oral bioavailability of the active compound. This document provides a technical summary of the available early-phase clinical trial results for this compound, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways. Development of this compound was discontinued (B1498344) due to preclinical safety findings, limiting the availability of comprehensive clinical data.
Core Data Presentation
The following tables summarize the key quantitative data from the early-phase clinical studies of this compound.
Table 1: Efficacy Results from a Phase 2 Study in Generalized Anxiety Disorder (GAD)[1][2][3]
| Outcome Measure | Talaglumetad 8 mg b.i.d. (n=36) | Talaglumetad 16 mg b.i.d. (n=28) | Placebo (n=44) | p-value (16 mg vs. Placebo) |
| Mean Change from Baseline in HAM-A Total Score | --- | Greater Improvement | --- | <0.05 |
| Response Rate | --- | Significantly Higher | --- | <0.05 |
| Remission Rate | --- | Significantly Higher | --- | <0.05 |
| CGI-I Score | --- | Significantly Greater Improvement | --- | <0.05 |
This 8-week study was terminated prematurely.[1][2]
Table 2: Safety and Tolerability from a Phase 2 Study in GAD[1][2]
| Adverse Event Profile | Talaglumetad (8 mg and 16 mg b.i.d.) | Placebo |
| Incidence of Treatment-Emergent Adverse Events | No significant difference | No significant difference |
| Overall Tolerability | Well tolerated | Well tolerated |
Table 3: Efficacy Results from a Study in Healthy Volunteers with Induced Panic Anxiety
| Outcome Measure | Talaglumetad 80 mg b.i.d. | Placebo |
| CCK-4-Induced Panic Symptoms | Significant Reduction | --- |
| CCK-4-Induced Subjective Anxiety Ratings | Significant Reduction | --- |
Findings were significant in a subgroup of subjects with a specific hormonal response.
Experimental Protocols
Phase 2 Study in Generalized Anxiety Disorder (Dunayevich et al., 2008)
This was an 8-week, randomized, double-blind, placebo-controlled multicenter study designed to evaluate the efficacy and safety of this compound in patients with a diagnosis of Generalized Anxiety Disorder (GAD).[1][2]
-
Participants: Patients with a diagnosis of GAD and a baseline Hospital Anxiety and Depression Scale (HADS) anxiety subscale score of ≥ 10, indicating moderate illness severity.[1]
-
Intervention: Patients were randomized to one of three treatment arms:
-
This compound 8 mg twice daily (b.i.d.)
-
This compound 16 mg twice daily (b.i.d.)
-
Placebo
-
-
Primary Outcome Measures: The primary efficacy endpoints were the change from baseline in the Hamilton Anxiety Rating Scale (HAM-A) total score and the Clinical Global Impression of Improvement (CGI-I) score.[1]
-
Secondary Outcome Measures: Included response and remission rates.[1]
-
Trial Status: The trial was discontinued prematurely due to findings of convulsions in preclinical toxicology studies.[1]
Study in Healthy Volunteers with Cholecystokinin (B1591339) Tetrapeptide (CCK-4)-Induced Panic Anxiety (Kellner et al., 2005)
This study aimed to investigate the anxiolytic effects of this compound on experimentally induced panic anxiety in healthy individuals.
-
Study Design: A randomized, placebo-controlled, cross-over study.
-
Participants: Twelve healthy male volunteers.
-
Intervention: Participants were treated orally with this compound 80 mg twice daily (b.i.d.) for one week. A dose titration schedule was implemented to enhance tolerability, particularly to mitigate initial nausea.[3]
-
Experimental Procedure: Following the one-week treatment period, panic anxiety was induced via intravenous injection of 50 µg of cholecystokinin tetrapeptide (CCK-4).
-
Outcome Measures: The primary assessments included the number of CCK-4-induced panic symptoms and subjective anxiety ratings. Stress hormone levels were also measured.
Mandatory Visualizations
Signaling Pathway of mGluR2/3 Agonism
Caption: Agonism of presynaptic mGluR2/3 by talaglumetad inhibits glutamate release.
Experimental Workflow for a First-in-Human, Single Ascending Dose Study
Caption: A generalized workflow for a single ascending dose (SAD) clinical trial.
Logical Relationship in Prodrug Administration
Caption: Conversion of the prodrug talaglumetad to its active form, eglumetad.
References
Methodological & Application
Application Notes and Protocols for the Preparation of Talaglumetad Hydrochloride Solution for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of a talaglumetad (B1243389) hydrochloride solution intended for in vivo studies, particularly for oral administration in rodent models. The information is collated from publicly available data and general best practices for preclinical formulation.
Introduction
Talaglumetad hydrochloride (also known as LY544344) is a prodrug of the potent and selective metabotropic glutamate (B1630785) 2/3 (mGluR2/3) receptor agonist, eglumetad (LY354740).[1] It was developed to improve the oral bioavailability of eglumetad.[1] Preclinical studies in rodents have demonstrated its efficacy in models of anxiety and psychosis following oral administration.[1] Proper preparation of the dosing solution is critical for ensuring accurate and consistent results in in vivo experiments. While specific formulation details from all preclinical studies are not publicly available, this document provides a comprehensive, generalized protocol based on the physicochemical properties of the compound and standard formulation techniques.
Physicochemical Properties and Solubility
A summary of the relevant physicochemical properties of this compound is presented in Table 1. As a hydrochloride salt of an amino acid-based compound, it is anticipated to have good aqueous solubility.
| Property | Data | Reference |
| Chemical Name | (1S,2S,5R,6S)-2-[[(2S)-2-aminopropanoyl]amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid hydrochloride | [2] |
| Molecular Formula | C₁₁H₁₆N₂O₅ · HCl | [2] |
| Molecular Weight | 292.7 g/mol | [2] |
| Appearance | Solid powder | |
| Solubility | Expected to be soluble in aqueous solutions. |
Experimental Protocol: Preparation of this compound Solution for Oral Gavage
This protocol describes the preparation of a this compound solution in a simple aqueous vehicle, suitable for oral administration in rodents.
Materials and Equipment
-
This compound powder
-
Sterile, purified water (e.g., Water for Injection, USP)
-
0.9% Sodium Chloride (Normal Saline), sterile
-
pH meter and calibration buffers
-
Sterile conical tubes or vials
-
Analytical balance
-
Vortex mixer
-
Magnetic stirrer and stir bars (optional)
-
Sonicator (optional, for aid in dissolution)
-
Sterile syringes and needles
-
0.22 µm sterile syringe filters
Recommended Vehicle
For a hydrochloride salt compound like talaglumetad, a simple aqueous vehicle is often sufficient. The recommended vehicle is sterile normal saline (0.9% NaCl) . This vehicle is isotonic and generally well-tolerated for oral administration.
Step-by-Step Solution Preparation
-
Calculate Required Quantities:
-
Determine the desired dose of this compound in mg/kg.
-
Determine the dosing volume in ml/kg (a common volume for oral gavage in rats is 5 ml/kg).
-
Calculate the required concentration of the dosing solution (mg/ml) using the following formula:
-
Concentration (mg/ml) = Dose (mg/kg) / Dosing Volume (ml/kg)
-
-
Calculate the total volume of solution needed, accounting for all animals and a small overage to prevent loss during handling.
-
-
Weighing the Compound:
-
Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
-
Dissolution:
-
Transfer the weighed powder to a sterile conical tube or vial of appropriate size.
-
Add approximately 80% of the final required volume of sterile normal saline to the tube.
-
Cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve with vortexing, sonication in a water bath for 5-10 minutes may be used. Gentle warming can also be applied if necessary, but care should be taken to avoid degradation.
-
-
pH Measurement and Adjustment (if necessary):
-
Once the compound is fully dissolved, measure the pH of the solution.
-
For oral administration, a pH range of 4-8 is generally well-tolerated. If the pH is outside this range, it can be adjusted using dilute, sterile solutions of NaOH or HCl. However, for a simple saline solution, significant pH adjustment is unlikely to be necessary.
-
-
Final Volume Adjustment:
-
Add sterile normal saline to reach the final calculated volume.
-
Mix the solution thoroughly by vortexing or inversion to ensure homogeneity.
-
-
Sterile Filtration:
-
To ensure the sterility of the final dosing solution, it is recommended to filter it through a 0.22 µm sterile syringe filter into a new sterile container.
-
-
Storage:
-
It is best practice to prepare the dosing solution fresh on the day of the experiment.
-
If short-term storage is required, store the solution at 2-8°C, protected from light. The stability of the solution under these conditions should be validated if it is to be stored for an extended period.
-
Visualizations
Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow
Caption: Workflow for solution preparation and in vivo administration.
References
Application Notes and Protocols for Talaglumetad Hydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the appropriate dosage and administration of talaglumetad (B1243389) hydrochloride in various rodent models based on available preclinical data. Detailed protocols for key behavioral assays are also included to facilitate experimental design and execution.
Introduction
Talaglumetad hydrochloride, also known as LY293558, is a selective agonist for the group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). These receptors are primarily located presynaptically and play a crucial role in modulating glutamatergic neurotransmission. By activating mGluR2/3, this compound reduces the release of glutamate, a key excitatory neurotransmitter. This mechanism of action has generated significant interest in its therapeutic potential for various neurological and psychiatric disorders characterized by excessive glutamate activity, including schizophrenia, anxiety, and pain.
Data Presentation
The following table summarizes the reported dosages of this compound and related mGluR2/3 agonists in different rodent models. It is important to note that optimal dosages can vary depending on the specific animal model, strain, age, and experimental conditions. Therefore, pilot studies are recommended to determine the most effective and well-tolerated dose for a particular experimental setup.
| Compound | Rodent Model | Indication | Species | Route of Administration | Effective Dosage Range | Reference |
| This compound (LY293558) | Postoperative Pain (Plantar Incision) | Pain | Rat | Intraperitoneal (i.p.) | 34 µmol/kg | |
| Intrathecal (i.t.) | 0.5 - 2.0 nmol | |||||
| Intraplantar | Not effective | |||||
| LY379268 | Anxiety Models (Light/Dark Box, Open Field Test) | Anxiety | Rat | Not specified | 0.3 - 3 mg/kg | [1] |
| Pomaglumetad (LY404039) | Amphetamine-Induced Hyperlocomotion | Schizophrenia | Rat | Not specified | Dose-dependent reversal | [2] |
Signaling Pathway
Activation of presynaptic mGluR2/3 by this compound initiates a G-protein-mediated signaling cascade that ultimately leads to the inhibition of glutamate release. This process involves the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of voltage-gated calcium channels.[3][4]
Caption: mGluR2/3 Signaling Pathway
Experimental Protocols
Rodent Model of Postoperative Pain (Plantar Incision)
This model is used to assess the efficacy of analgesics on incisional pain.
Materials:
-
This compound (LY293558)
-
Vehicle (e.g., sterile saline)
-
Anesthetic (e.g., isoflurane)
-
Sterile surgical instruments
-
Von Frey filaments
-
Rotorod apparatus
Procedure:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats to the testing environment and handling for several days before the experiment.
-
Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration.
-
Anesthesia and Incision: Anesthetize the rat using isoflurane. Make a 1 cm longitudinal incision through the skin and fascia of the plantar aspect of the hind paw, starting 0.5 cm from the heel and extending toward the toes. The plantaris muscle is elevated and incised longitudinally. The skin is then closed with sutures.
-
Drug Administration:
-
Intraperitoneal (i.p.): Administer the prepared this compound solution via intraperitoneal injection at the desired dose (e.g., 34 µmol/kg).
-
Intrathecal (i.t.): For spinal administration, inject the drug solution directly into the intrathecal space at the lumbar level (e.g., 0.5 - 2.0 nmol).
-
-
Behavioral Testing:
-
Mechanical Allodynia (von Frey Test): At various time points post-incision and drug administration, assess the paw withdrawal threshold to mechanical stimulation using calibrated von Frey filaments. Apply filaments with increasing force to the plantar surface of the incised paw until a withdrawal response is observed.
-
Motor Function (Rotorod Test): To assess for potential motor impairments induced by the drug, place the rat on a rotating rod with accelerating speed and record the latency to fall.
-
-
Data Analysis: Compare the paw withdrawal thresholds and rotorod performance between drug-treated and vehicle-treated groups using appropriate statistical methods.
Caption: Postoperative Pain Model Workflow
Rodent Models of Anxiety
1. Light/Dark Box Test:
This test is based on the innate aversion of rodents to brightly illuminated areas.
Materials:
-
Light/dark box apparatus
-
This compound
-
Vehicle
Procedure:
-
Apparatus: The apparatus consists of a box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting the two.
-
Drug Administration: Administer this compound or vehicle to the animals (e.g., rats) at the desired dose and time before testing.
-
Testing: Place the animal in the center of the illuminated compartment and allow it to explore freely for a set period (e.g., 5-10 minutes).
-
Data Collection: Record the time spent in each compartment, the number of transitions between compartments, and the latency to first enter the dark compartment.
-
Data Analysis: Anxiolytic effects are indicated by an increase in the time spent in the light compartment and the number of transitions.
2. Fear-Potentiated Startle Test:
This test measures fear-induced anxiety by pairing a neutral stimulus (e.g., a light or tone) with an aversive stimulus (e.g., a mild foot shock).[5][6]
Materials:
-
Startle response system with a conditioning chamber
-
This compound
-
Vehicle
Procedure:
-
Conditioning Phase: Place the rat in the conditioning chamber. Present a neutral conditioned stimulus (CS; e.g., a light) for a short duration, followed immediately by an unconditioned stimulus (US; e.g., a mild foot shock). Repeat this pairing several times.
-
Testing Phase: On a subsequent day, place the rat back in the chamber. Present acoustic startle stimuli alone or shortly after the presentation of the CS.
-
Drug Administration: Administer this compound or vehicle before the testing phase.
-
Data Collection: Measure the amplitude of the startle response to the acoustic stimulus in the presence and absence of the CS.
-
Data Analysis: Anxiolytic effects are indicated by a reduction in the potentiation of the startle response by the fear-conditioned stimulus.
References
- 1. The metabotropic glutamate 2/3 receptor agonist LY379268 induces anxiety-like behavior at the highest dose tested in two rat models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 5. Fear-potentiated startle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. med-associates.com [med-associates.com]
Application Notes and Protocols for Talaglumetad Hydrochloride in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talaglumetad (B1243389) hydrochloride is a prodrug of eglumegad (LY354740), a potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors, mGluR2 and mGluR3. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating glutamatergic neurotransmission. Activation of mGluR2 and mGluR3 typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Due to their involvement in various neurological and psychiatric disorders, mGluR2/3 agonists are valuable tools for research and drug development.
These application notes provide detailed protocols for utilizing talaglumetad hydrochloride in common cell culture assays to characterize its activity at mGluR2 and mGluR3 receptors. As talaglumetad is a prodrug, the described effects are mediated by its active metabolite, eglumegad.
Data Presentation
The following table summarizes the in vitro pharmacological data for the active metabolite of this compound, eglumegad.
| Receptor | Cell Line | Assay Type | Parameter | Value (nM) |
| Human mGluR2 | Transfected CHO or HEK293 cells | cAMP Inhibition | IC50 | 5[1][2][3] |
| Human mGluR3 | Transfected CHO or HEK293 cells | cAMP Inhibition | IC50 | 24[1][2][3] |
Signaling Pathway
Activation of mGluR2 and mGluR3 by an agonist like eglumegad initiates a signaling cascade that results in the inhibition of adenylyl cyclase. This Gαi/o-coupled pathway is a key mechanism for modulating neuronal excitability.
Figure 1: Simplified signaling pathway of mGluR2/3 activation.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile, nuclease-free water or a suitable buffer like PBS.
-
Solubilization: Ensure complete dissolution by gentle vortexing or sonication. If using water, sterile filter the stock solution through a 0.22 µm filter before use.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
Cell Culture
-
Cell Lines: Use a cell line stably expressing human mGluR2 or mGluR3, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells. These can be commercially sourced or generated by standard transfection methods.
-
Culture Conditions: Maintain the cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and appropriate selection antibiotics at 37°C in a humidified atmosphere with 5% CO2. Subculture the cells regularly to maintain them in the exponential growth phase.
Experimental Workflow: cAMP Inhibition Assay
This assay measures the ability of this compound (via its active metabolite eglumegad) to inhibit the production of cAMP.
Figure 2: Experimental workflow for the cAMP inhibition assay.
Protocol:
-
Cell Seeding: Seed mGluR2 or mGluR3 expressing cells into a white, opaque 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere and grow overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer. The final concentrations should typically range from 0.1 nM to 10 µM to generate a complete dose-response curve.
-
Pre-incubation: Remove the culture medium from the wells and add the this compound dilutions. Incubate for 15-30 minutes at room temperature.
-
Stimulation: Add a solution of forskolin (a direct adenylyl cyclase activator) to all wells (except for the basal control) to a final concentration that elicits a submaximal cAMP response (e.g., 1-10 µM, to be determined empirically).
-
Incubation: Incubate the plate for 15-30 minutes at room temperature.
-
Detection: Lyse the cells and measure cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, Luminescence, or ELISA-based kits) according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of the forskolin-stimulated cAMP response against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay is used to assess the potential cytotoxic effects of this compound.
Protocol:
-
Cell Seeding: Seed cells in a clear 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., from 0.1 nM to 100 µM). Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).
-
Incubation: Incubate the cells for a period relevant to the functional assays (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells. A significant decrease in absorbance indicates a reduction in cell viability.
Disclaimer
These protocols provide a general guideline. Researchers should optimize the conditions, including cell density, compound concentrations, and incubation times, for their specific cell lines and experimental setup. All work should be conducted in a sterile cell culture hood using appropriate personal protective equipment. This product is for research use only and is not intended for diagnostic or therapeutic use.
References
Application Note: Quantification of Talaglumetad Hydrochloride in Human Plasma using HPLC-UV
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of talaglumetad (B1243389) hydrochloride in human plasma. The described protocol employs a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column with UV detection. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of talaglumetad hydrochloride in a research or drug development setting. All experimental procedures and data are presented to guide researchers in implementing this analytical method.
Introduction
This compound is a novel pharmaceutical agent under investigation for various therapeutic applications. To support its clinical development, a validated bioanalytical method for its quantification in biological matrices is essential. This document provides a detailed protocol for the determination of this compound concentrations in human plasma using HPLC with UV detection, a widely accessible and cost-effective analytical technique. The method is designed to be selective, accurate, and precise over a clinically relevant concentration range.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥99% purity)
-
Internal Standard (IS) - (Select a structurally similar compound not present in the matrix, e.g., a stable isotope-labeled version of talaglumetad or another suitable small molecule)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol (B129727)
-
Formic acid (≥98%)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (sourced from a certified vendor, stored at -80°C)
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector (e.g., Agilent 1260 Infinity II LC System or similar).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance
-
Centrifuge capable of 10,000 x g
-
Vortex mixer
-
pH meter
Preparation of Solutions
-
Mobile Phase: Prepare a solution of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). Filter and degas both solvents before use.
-
Stock Solutions: Accurately weigh and dissolve this compound and the internal standard in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the IS stock solution with methanol to a final concentration of 10 µg/mL.
Sample Preparation
-
Thaw frozen human plasma samples at room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (10 µg/mL) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[1][2]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a clean HPLC vial.
-
Inject 20 µL of the supernatant into the HPLC system.
Chromatographic Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) |
| Gradient Program | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | To be determined based on the UV spectrum of this compound (e.g., 254 nm) |
| Run Time | 12 minutes |
Method Validation
The analytical method should be validated according to relevant regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:
-
Linearity: Analyze calibration standards at a minimum of six concentration levels to establish the linear range, typically from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). The correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing QC samples at low, medium, and high concentrations on three different days. The accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (as %RSD) should not exceed 15% (20% for LLOQ).
-
Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of this compound and the internal standard.
-
Recovery: Determine the extraction recovery of this compound by comparing the peak areas of pre-spiked extracted samples to post-spiked extracted samples at three concentration levels.
-
Stability: Evaluate the stability of this compound in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Data Presentation
Table 1: Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 10 | [Data] |
| 50 | [Data] |
| 100 | [Data] |
| 250 | [Data] |
| 500 | [Data] |
| 1000 | [Data] |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | >0.99 |
Table 2: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| LLOQ | 10 | [Data] | [Data] | [Data] | [Data] |
| Low | 30 | [Data] | [Data] | [Data] | [Data] |
| Medium | 300 | [Data] | [Data] | [Data] | [Data] |
| High | 800 | [Data] | [Data] | [Data] | [Data] |
Visualizations
Caption: Workflow for Plasma Sample Preparation and Analysis.
Caption: HPLC Gradient Elution Profile.
References
- 1. Qualitative Analysis of Drug-Containing Plasma and its Application to Quantitative Analysis and Pharmacokinetic Study of Zexie Decoction Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new HPLC-MS/MS method for the simultaneous quantification of SGLT2 inhibitors and metformin in plasma and its application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Talaglumetad Hydrochloride in In Vitro Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing talaglumetad (B1243389) hydrochloride, a prodrug of the potent and selective mGluR2/3 agonist pomaglumetad (LY404039), in in vitro electrophysiology recordings. The information is intended to guide researchers in investigating the effects of this compound on synaptic transmission and plasticity.
Introduction
Talaglumetad hydrochloride is the L-methionine amide prodrug of pomaglumetad, designed to improve oral bioavailability. In vitro, this compound is hydrolyzed to pomaglumetad, a highly selective agonist for the metabotropic glutamate (B1630785) receptor subtypes 2 (mGluR2) and 3 (mGluR3).[1] These G-protein coupled receptors are primarily located on presynaptic terminals, where their activation leads to an inhibition of glutamate release.[2][3] This mechanism of action makes this compound a valuable tool for studying the modulation of glutamatergic neurotransmission and its role in various neurological and psychiatric disorders.
Mechanism of Action: Pomaglumetad acts as a full agonist at mGluR2 and mGluR3.[2] These receptors are coupled to Gαi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[4] This signaling cascade ultimately leads to the modulation of voltage-gated calcium and potassium channels, which in turn reduces the probability of neurotransmitter release from the presynaptic terminal.
Quantitative Data Summary
The following table summarizes the known quantitative data for pomaglumetad and its prodrug, this compound. This information is crucial for designing and interpreting in vitro electrophysiology experiments.
| Parameter | Value | Receptor/Transporter | Comments | Reference |
| Binding Affinity (Ki) | 149 ± 11 nM | Human mGluR2 | [2] | |
| 92 ± 14 nM | Human mGluR3 | [2] | ||
| Prodrug Substrate Affinity (Km) | ~30 µM | Peptide Transporter 1 (PEPT1) | For talaglumetad methionil (LY2140023) | [5][6] |
| Prodrug Inhibitory Activity (IC50) | 0.018 mM | Against [14C]Gly-Sar uptake | For talaglumetad methionil (LY2140023) | [5] |
Experimental Protocols
Acute Brain Slice Preparation
This protocol describes the preparation of acute brain slices, a common model for in vitro electrophysiology. The hippocampus is a region of high mGluR2/3 expression and is frequently used for studying synaptic plasticity.
Materials:
-
Animal model (e.g., Sprague-Dawley rat or C57BL/6 mouse, P18-P35)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Ice-cold cutting solution (ACSF)
-
Vibrating microtome (vibratome)
-
Recovery chamber
-
Carbogen gas (95% O2 / 5% CO2)
Solutions:
-
Cutting Artificial Cerebrospinal Fluid (ACSF): (in mM) 212.7 Sucrose, 2.6 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 7 MgCl2, 1 CaCl2. Osmolarity: ~310 mOsm. pH 7.4 when bubbled with carbogen.
-
Recording ACSF: (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 2 MgSO4, 2 CaCl2. Osmolarity: ~300 mOsm. pH 7.4 when bubbled with carbogen.
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse transcardially with ice-cold, carbogenated cutting ACSF.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated cutting ACSF.
-
Mount the brain on the vibratome stage and prepare coronal or sagittal slices (e.g., 300-400 µm thick).
-
Transfer the slices to a recovery chamber containing carbogenated recording ACSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated recording ACSF until use.
Whole-Cell Patch-Clamp Recordings
This protocol outlines the procedure for obtaining whole-cell patch-clamp recordings from neurons within the prepared brain slices to assess the effects of pomaglumetad on synaptic transmission.
Materials:
-
Prepared brain slices
-
Upright microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Borosilicate glass capillaries for patch pipettes
-
Perfusion system
Solutions:
-
Recording ACSF (as described above)
-
Internal Pipette Solution (for voltage-clamp): (in mM) 130 Cs-gluconate, 10 HEPES, 10 EGTA, 5 QX-314, 4 Mg-ATP, 0.3 Na-GTP. Osmolarity: ~290 mOsm. pH adjusted to 7.2-7.3 with CsOH.
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated recording ACSF at a rate of 2-3 ml/min.
-
Visualize a neuron (e.g., a CA1 pyramidal neuron in the hippocampus) using the microscope.
-
Pull a patch pipette with a resistance of 3-6 MΩ when filled with the internal solution.
-
Approach the neuron with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline synaptic activity. For evoked excitatory postsynaptic currents (EPSCs), place a stimulating electrode in the appropriate afferent pathway (e.g., Schaffer collaterals for CA1 neurons).
-
After obtaining a stable baseline, apply pomaglumetad (active form of this compound) to the bath via the perfusion system at the desired concentration. Based on its binding affinity, a starting concentration range of 100 nM to 1 µM is recommended.
-
Record the changes in synaptic activity (e.g., amplitude and frequency of spontaneous or evoked EPSCs).
-
To confirm the effect is mediated by mGluR2/3, a co-application with a selective antagonist like LY341495 can be performed.
Long-Term Potentiation (LTP) and Long-Term Depression (LTD) Protocols
The following are example protocols to investigate the modulatory effects of pomaglumetad on synaptic plasticity.
3.3.1. Effect of Pomaglumetad on LTP Induction:
-
Establish a stable baseline of evoked field excitatory postsynaptic potentials (fEPSPs) or EPSCs in the CA1 region of the hippocampus by stimulating the Schaffer collaterals at a low frequency (e.g., 0.033 Hz).
-
Apply pomaglumetad (e.g., 100-500 nM) to the bath for 10-20 minutes prior to LTP induction.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or two trains of 100 pulses at 100 Hz, with a 20-second interval).
-
Continue recording for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
-
Compare the magnitude of LTP in the presence of pomaglumetad to control experiments without the drug. It is hypothesized that pomaglumetad, by reducing presynaptic glutamate release, may increase the threshold for LTP induction or reduce its magnitude.
3.3.2. Induction of mGluR-Dependent LTD with Pomaglumetad:
-
Establish a stable baseline of evoked fEPSPs or EPSCs.
-
Bath apply pomaglumetad at a concentration sufficient to induce LTD. Based on studies with other mGluR2/3 agonists, a concentration in the range of 200 nM to 1 µM for 10-20 minutes may be effective.[1]
-
Wash out the drug and continue recording for at least 60 minutes to observe the induction and maintenance of LTD.
-
The magnitude of depression can be quantified as the percentage reduction in the synaptic response from baseline.
Visualizations
Signaling Pathway of Pomaglumetad
Caption: Signaling pathway of pomaglumetad at the presynaptic terminal.
Experimental Workflow for In Vitro Electrophysiology
Caption: General workflow for investigating pomaglumetad effects in vitro.
References
- 1. Role of P/Q-Ca2+ Channels in Metabotropic Glutamate Receptor 2/3-Dependent Presynaptic Long-Term Depression at Nucleus Accumbens Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astrocytic PAR1 and mGluR2/3 control synaptic glutamate time course at hippocampal CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 5. Astrocytic PAR1 and mGluR2/3 control synaptic glutamate time course at hippocampal CA1 synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Dissolving Talaglumetad Hydrochloride in DMSO: Application Notes and Protocols for Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the dissolution of talaglumetad (B1243389) hydrochloride in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions for research purposes. Talaglumetad hydrochloride is a prodrug of the potent and selective metabotropic glutamate (B1630785) receptor 2/3 (mGluR2/3) agonist, eglumegad. Accurate preparation of stock solutions is critical for ensuring reproducible and reliable experimental results in studies investigating its biological activity. This guide outlines the necessary materials, a step-by-step protocol for dissolution, and recommendations for storage and handling. Additionally, it includes a summary of the compound's properties and a diagram of the relevant signaling pathway.
Introduction to this compound
This compound is a chemical compound investigated for its potential therapeutic effects related to the modulation of the glutamatergic system. As a prodrug, it is converted in vivo to eglumegad, which acts as an agonist at mGluR2 and mGluR3. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating neurotransmission. Specifically, they are coupled to Gαi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] This modulatory action on glutamate release makes mGluR2/3 receptors an attractive target for the development of treatments for various neurological and psychiatric disorders.
Quantitative Data Summary
While specific quantitative solubility data for this compound in DMSO is not widely published in peer-reviewed literature or on supplier datasheets, the compound is known to be soluble in DMSO. The following table summarizes key chemical properties of this compound. Researchers should empirically determine the maximum solubility for their specific batch of the compound and experimental needs.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₇ClN₂O₅ | [3][4] |
| Molecular Weight | 292.72 g/mol | [3] |
| Appearance | Solid powder | |
| Known Solvent | Dimethyl Sulfoxide (DMSO) | |
| Storage of Powder | -20°C | |
| Storage in DMSO | -20°C for short-term, -80°C for long-term |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes a general method for preparing a 10 mM stock solution of this compound in DMSO. It is recommended to start with a smaller amount of the compound to test solubility before proceeding with larger quantities.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, water bath sonicator recommended)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh a precise amount of this compound powder. For a 10 mM stock solution, this can be calculated using the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 292.72 g/mol x 1000 = 2.9272 mg
-
-
Transfer: Carefully transfer the weighed powder into a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous, sterile DMSO to the microcentrifuge tube containing the powder. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
Close the tube tightly and vortex the solution for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the tube in a water bath sonicator for 5-10 minutes. Avoid excessive heating of the sample.
-
Repeat vortexing and sonication steps as needed until the solid is completely dissolved, resulting in a clear solution.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).
-
-
Labeling: Clearly label all tubes with the compound name, concentration, solvent, date of preparation, and aliquot number.
Visualizations
Experimental Workflow for Dissolving this compound
References
- 1. Metabotropic Glutamate Receptor 2/3 (mGluR2/3) Activation Suppresses TRPV1 Sensitization in Mouse, But Not Human, Sensory Neurons | eNeuro [eneuro.org]
- 2. Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. searchlf.ama-assn.org [searchlf.ama-assn.org]
Application Notes and Protocols for Talaglumetad Hydrochloride in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of research-grade talaglumetad (B1243389) hydrochloride. This document outlines suppliers, key technical data, detailed experimental protocols, and the underlying mechanism of action to facilitate its application in neuroscience research, particularly in the study of anxiety and related disorders.
Introduction to Talaglumetad Hydrochloride
This compound (also known as LY-544344) is a prodrug of the potent and selective group II metabotropic glutamate (B1630785) receptor (mGluR2/3) agonist, eglumetad (LY-354740)[1]. Developed to improve the oral bioavailability of eglumetad, talaglumetad is readily absorbed and converted to its active form, making it a valuable tool for in vivo studies[1]. Its primary therapeutic potential has been investigated in the context of anxiety and stress-related disorders[2].
Chemical Properties:
-
Chemical Name: (1S,2S,5R,6S)-2-[[(2S)-2-aminopropanoyl]amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid hydrochloride[2]
-
CAS Number: 441765-97-5[2]
-
Molecular Formula: C₁₁H₁₆N₂O₅ · HCl[2]
-
Molecular Weight: 292.7 g/mol [2]
Mechanism of Action
Talaglumetad acts as a prodrug and is metabolized in the body to eglumetad. Eglumetad is a potent agonist at mGluR2 and mGluR3, which are G-protein coupled receptors (GPCRs) linked to the Gαi/o subunit. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels[3]. This signaling cascade ultimately modulates neuronal excitability.
Suppliers and Purchasing
The availability of research-grade this compound can be limited. Below is a summary of potential suppliers. It is recommended to request a certificate of analysis (CoA) from the supplier to ensure purity and quality.
| Supplier | Product Name | Catalog Number | Purity | Notes |
| MedchemExpress | This compound | HY-131286A | >98% | Available in various quantities (e.g., 50 mg, 100 mg, 250 mg). |
| BOC Sciences | This compound | N/A | Inquiry required | Available via custom synthesis; requires a quote request. |
Pharmacological Data for Active Metabolite (Eglumetad/LY354740):
Since talaglumetad is a prodrug, the pharmacological activity is determined by its active metabolite, eglumetad.
| Parameter | Value | Receptor | Source |
| EC₅₀ | 5.1 nM | Human mGluR2 | Cayman Chemical[4], Tocris Bioscience[5] |
| EC₅₀ | 24.3 nM | Human mGluR3 | Cayman Chemical[4], Tocris Bioscience[5] |
| Kᵢ | 99 nM | mGluR2 | Cayman Chemical[4] |
| Kᵢ | 94 nM | mGluR3 | Cayman Chemical[4] |
Experimental Protocols
In Vitro: cAMP Assay in CHO-K1 Cells
This protocol describes the measurement of the inhibitory effect of eglumetad (the active form of talaglumetad) on forskolin-stimulated cAMP production in Chinese Hamster Ovary (CHO-K1) cells stably expressing human mGluR2.
Materials:
-
CHO-K1 cells stably expressing human mGluR2
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Eglumetad (LY354740)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Phosphate-Buffered Saline (PBS)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer)
-
96-well white opaque plates
Procedure:
-
Cell Culture: Culture CHO-K1-hmGluR2 cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well white opaque plates at a density of 20,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of eglumetad in a suitable solvent (e.g., water or DMSO). Create a serial dilution of the compound in assay buffer (e.g., PBS with 0.5 mM IBMX).
-
Assay: a. Aspirate the culture medium from the wells. b. Wash the cells once with PBS. c. Add 50 µL of the eglumetad serial dilutions to the respective wells. d. Incubate for 30 minutes at room temperature. e. Add 50 µL of 10 µM forskolin (to stimulate cAMP production) to all wells except the negative control. f. Incubate for 30 minutes at room temperature.
-
cAMP Detection: a. Lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: a. Plot the cAMP levels against the log concentration of eglumetad. b. Calculate the EC₅₀ value using a non-linear regression curve fit (log(agonist) vs. response).
In Vivo: Elevated Plus Maze (EPM) Test for Anxiolytic Activity in Mice
This protocol outlines the use of the elevated plus maze to assess the anxiolytic-like effects of talaglumetad in mice. The EPM is a widely used behavioral assay for screening anxiolytic drugs.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Elevated Plus Maze apparatus
-
This compound
-
Vehicle (e.g., sterile saline or 0.5% methylcellulose (B11928114) in water)
-
Animal scale
-
Syringes and needles for administration (e.g., intraperitoneal - i.p.)
-
Video tracking software
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Drug Preparation and Administration: a. Prepare a solution of this compound in the chosen vehicle. A common dose range for its active metabolite, eglumetad, is 10-20 mg/kg[6]. The dose for the prodrug talaglumetad should be adjusted based on its molecular weight and expected conversion rate. b. Administer talaglumetad or vehicle via the chosen route (e.g., i.p.) 30 minutes before the EPM test.
-
EPM Test: a. Place a mouse at the center of the EPM, facing one of the open arms. b. Allow the mouse to explore the maze for 5 minutes. c. Record the session using a video camera positioned above the maze.
-
Data Analysis: a. Use video tracking software to score the following parameters:
- Time spent in the open arms
- Time spent in the closed arms
- Number of entries into the open arms
- Number of entries into the closed arms b. An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group. c. Total distance traveled can be used as a measure of general locomotor activity.
Safety and Handling
This compound should be handled in a laboratory setting by trained personnel. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the supplier's Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Storage: Store the compound at the temperature recommended by the supplier, typically at -20°C for long-term storage, protected from light and moisture.
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the role of mGluR2/3 in various physiological and pathological processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. searchlf.ama-assn.org [searchlf.ama-assn.org]
- 3. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. LY354740, an mGlu2/3 receptor agonist as a novel approach to treat anxiety/stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anxiolytic-like activity of the mGLU2/3 receptor agonist LY354740 in the elevated plus maze test is disrupted in metabotropic glutamate receptor 2 and 3 knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Behavioral Studies Involving Talaglumetad Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for preclinical behavioral studies designed to evaluate the efficacy of talaglumetad (B1243389) hydrochloride, a selective agonist for the metabotropic glutamate (B1630785) receptors 2 and 3 (mGluR2/3). The protocols outlined below are relevant for investigating the potential therapeutic effects of talaglumetad hydrochloride in models of psychosis, anxiety, and addiction-related behaviors.
Mechanism of Action
This compound acts as an agonist at mGluR2 and mGluR3, which are G-protein coupled receptors primarily located presynaptically on glutamatergic neurons. Activation of these autoreceptors inhibits the release of glutamate, thereby reducing excessive glutamatergic neurotransmission.[1][2][3] This mechanism is believed to underlie its potential antipsychotic, anxiolytic, and anti-addictive properties. In some brain regions, mGluR2/3 activation can also modulate the release of other neurotransmitters, such as dopamine (B1211576) and serotonin.[2]
Signaling Pathway of this compound
Preclinical Behavioral Assays
The following are detailed protocols for key behavioral experiments to assess the efficacy of this compound.
Phencyclidine (PCP)-Induced Hyperlocomotion
This model is used to assess the potential antipsychotic properties of a compound by measuring its ability to reverse the psychostimulant effects of the NMDA receptor antagonist, phencyclidine (PCP).
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats (250-300g) are individually housed with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Habituation: Prior to testing, animals are habituated to the locomotor activity chambers for 60 minutes for at least two consecutive days.
-
Drug Administration:
-
Administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally - i.p.) or vehicle.
-
30 minutes after this compound administration, administer PCP (3.0 mg/kg, i.p.) or saline.[4]
-
-
Data Collection: Immediately after PCP administration, place the animals in the locomotor activity chambers and record locomotor activity for 60-90 minutes. Key parameters to measure include:
-
Total distance traveled
-
Horizontal activity
-
Vertical activity (rearing)
-
Stereotyped behaviors
-
-
Data Analysis: Analyze the data using a two-way ANOVA (Treatment x Time) followed by post-hoc tests to compare the effects of this compound to the vehicle group in PCP-treated animals.
Quantitative Data Summary (from studies with mGluR2/3 agonists):
| Compound | Animal Model | PCP Dose | Agonist Dose | Effect on PCP-Induced Hyperlocomotion |
| LY379268 | Rat | Not specified | Not specified | Effectively suppressed PCP-evoked motor behaviors.[5] |
| BINA (mGluR2 PAM) | Rat | 5.6 mg/kg i.p. | 32 mg/kg i.p. | Attenuated PCP-induced locomotor activity.[6] |
Elevated Plus Maze (EPM)
The EPM is a widely used model to assess anxiety-like behavior in rodents. Anxiolytic compounds are expected to increase the time spent and the number of entries into the open, more aversive arms of the maze.[7][8]
Experimental Protocol:
-
Animals: Male mice (e.g., C57BL/6) or rats (e.g., Wistar) are used.
-
Apparatus: The maze consists of two open arms and two closed arms of equal dimensions, elevated from the floor.
-
Habituation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.[7]
-
Drug Administration: Administer this compound (e.g., 0.3, 1, 3 mg/kg, i.p.) or vehicle 30 minutes prior to testing.[9][10]
-
Test Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5-10 minutes.[7]
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis: Score the video for the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (to control for general locomotor effects)
-
Analyze the data using a one-way ANOVA or Kruskal-Wallis test.
-
Quantitative Data Summary (from a study with LY379268):
| Compound | Animal Model | Dose (mg/kg, i.p.) | Effect on Anxiety-Like Behavior |
| LY379268 | Rat | 0.3, 1 | No significant effect in the light/dark or open field tests.[9][10] |
| LY379268 | Rat | 3 | Induced an anxiogenic-like effect (decreased time in light chamber and central zone of open field).[9][10] |
Fear Conditioning and Extinction
This paradigm assesses fear memory and the ability of a compound to facilitate fear extinction, which is relevant to anxiety and trauma-related disorders.
Experimental Protocol:
-
Animals: Male mice or rats.
-
Apparatus: A conditioning chamber with a grid floor for delivering a mild footshock and a distinct context for extinction training.
-
Day 1: Fear Conditioning:
-
Day 2: Extinction Training:
-
Administer this compound or vehicle prior to the session.
-
Place the animal in a novel context.
-
Present the CS (tone) repeatedly without the US.[12]
-
-
Day 3: Extinction Test:
-
Place the animal back in the extinction context and present the CS.
-
Measure freezing behavior as an index of fear.
-
-
Data Analysis: Analyze the percentage of time spent freezing during the CS presentation across the different phases of the experiment using repeated measures ANOVA.
Experimental Workflow for a Typical Behavioral Study
Clinical Behavioral Studies
In human studies, the efficacy of this compound (often as its prodrug, pomaglumetad methionil) has been assessed primarily in schizophrenia. The primary outcome measure is typically the change in the Positive and Negative Syndrome Scale (PANSS) total score.[13][14]
Quantitative Data Summary (from clinical trials with pomaglumetad methionil):
| Study Population | Treatment Groups | Duration | Primary Outcome (Change in PANSS Total Score) |
| Schizophrenia Patients | Pomaglumetad methionil vs. Atypical Antipsychotics | - | Pomaglumetad was less effective in decreasing PANSS scores.[13] |
| Schizophrenia Patients | Pomaglumetad methionil vs. Placebo | - | No statistically significant effect on PANSS scores.[13] |
| Schizophrenia Patients | Pomaglumetad methionil vs. Aripiprazole | 24 Weeks | Aripiprazole showed a significantly greater reduction in PANSS total score (-15.58 vs. -12.03).[2][15] |
| Schizophrenia Patients | Pomaglumetad methionil vs. Standard of Care (SOC) | 24 Weeks | Improvement was significantly greater in the SOC group at endpoint.[16] |
Note: While preclinical studies showed promise, clinical trials with pomaglumetad methionil in schizophrenia have not consistently demonstrated efficacy compared to placebo or existing antipsychotics.[13]
Logical Relationship for Drug Efficacy Assessment
References
- 1. The mGlu2/3 agonist LY379268 reduces sucrose taking, seeking, and motivation in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mGluR2/3 in the Lateral Amygdala is Required for Fear Extinction: Cortical Input Synapses onto the Lateral Amygdala as a Target Site of the mGluR2/3 Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Repeated Ropinirole Treatment on Phencyclidine-Induced Hyperlocomotion, Prepulse Inhibition Deficits, and Social Avoidance in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the mGlu2/3 receptor agonist LY379268 on motor activity in phencyclidine-sensitized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective potentiation of the metabotropic glutamate receptor subtype 2 blocks phencyclidine-induced hyperlocomotion and brain activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. The metabotropic glutamate 2/3 receptor agonist LY379268 induces anxiety-like behavior at the highest dose tested in two rat models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The metabotropic glutamate 2/3 receptor agonist LY379268 induces anxiety-like behavior at the highest dose tested in two rat models of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 12. Fear Extinction in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pomgulated methionil (LY2140023) in schizophrenia patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Pomaglumetad Methionil (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A long-term, phase 2, multicenter, randomized, open-label, comparative safety study of pomaglumetad methionil (LY2140023 monohydrate) versus atypical antipsychotic standard of care in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Talaglumetad Hydrochloride Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with talaglumetad (B1243389) hydrochloride in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is talaglumetad hydrochloride and why is its solubility in aqueous buffers a concern?
This compound is the hydrochloride salt of talaglumetad, a prodrug of the metabotropic glutamate (B1630785) receptor 2/3 (mGluR2/3) agonist, eglumetad.[1][2] As an amino acid-based compound, its solubility in aqueous solutions can be significantly influenced by pH, buffer composition, and concentration, which can impact the accuracy and reproducibility of in vitro and in vivo experiments.
Q2: I am observing precipitation when dissolving this compound in my phosphate-buffered saline (PBS) at neutral pH. What is the likely cause?
This compound is a hydrochloride salt of a compound containing both acidic (carboxylic acid) and basic (amino) groups. At neutral pH, the molecule may be near its isoelectric point, where its net charge is minimal, leading to reduced solubility and potential precipitation.
Q3: Can I use organic solvents to prepare a stock solution of this compound?
Yes, preparing a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) is a common strategy. This stock can then be diluted into the desired aqueous buffer. However, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system being studied.
Q4: How does temperature affect the solubility of this compound?
Generally, the solubility of solid solutes in liquid solvents increases with temperature. However, the effect may not be substantial for this compound, and excessive heating can risk degradation of the compound. Gentle warming may be attempted, but stability should be verified.
Q5: Are there any excipients that can improve the solubility of this compound?
Yes, excipients like cyclodextrins can be used to form inclusion complexes with the drug, enhancing its aqueous solubility.[3] Co-solvents such as polyethylene (B3416737) glycol (PEG) may also improve solubility.[4] The choice of excipient will depend on the specific experimental requirements and compatibility with the biological assay.
Troubleshooting Guide
Issue 1: this compound does not fully dissolve in the desired aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| pH of the buffer is close to the isoelectric point of the compound. | Adjust the pH of the buffer. For this amino acid derivative, solubility is expected to be higher at acidic pH (e.g., pH 4-6) or basic pH (e.g., pH > 8) compared to neutral pH. | The compound dissolves completely. |
| Concentration of the compound exceeds its solubility limit in the buffer. | Reduce the concentration of this compound. If a higher concentration is required, consider using a different buffer system or a solubility-enhancing technique. | A clear solution is obtained at the lower concentration. |
| Insufficient mixing or agitation. | Vortex the solution for an extended period or use sonication to aid dissolution. | The compound dissolves with increased agitation. |
Issue 2: Precipitation occurs after diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| The final concentration in the aqueous buffer is still above the solubility limit. | Increase the final volume of the aqueous buffer to further dilute the compound. | The precipitate redissolves upon further dilution. |
| "Salting out" effect due to high buffer salt concentration. | If possible, reduce the salt concentration of the buffer. Alternatively, test different buffer systems. | Precipitation is reduced or eliminated in a buffer with lower salt concentration. |
| Rapid addition of the stock solution to the buffer. | Add the stock solution dropwise to the aqueous buffer while vortexing to ensure rapid and uniform mixing. | A clear solution is maintained throughout the dilution process. |
Estimated Solubility Profile of this compound
Disclaimer: The following table provides an estimated solubility profile based on the chemical properties of this compound and general principles of solubility for similar compounds. Actual solubility should be determined experimentally.
| Buffer System | pH Range | Estimated Solubility | Notes |
| Phosphate-Buffered Saline (PBS) | 6.8 - 7.4 | Low to Moderate | Precipitation is more likely in this pH range. |
| Acetate Buffer | 4.0 - 5.5 | High | The amino group is protonated, increasing solubility. |
| TRIS Buffer | 7.5 - 9.0 | Moderate to High | The carboxylic acid groups are deprotonated, increasing solubility. |
| MES Buffer | 5.5 - 6.7 | Moderate | Solubility will be highly dependent on the specific pH within this range. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
-
Preparation of Buffers: Prepare a series of aqueous buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Solubility Enhancement using a Co-solvent (DMSO)
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mg/mL).
-
Serial Dilution: Prepare serial dilutions of the stock solution into the desired aqueous buffer.
-
Observation: Visually inspect for any precipitation at each dilution step.
-
Determination of Maximum Aqueous Concentration: The highest concentration that remains in solution without precipitation is the approximate solubility in the presence of the corresponding percentage of DMSO.
Visual Diagrams
Caption: Prodrug activation pathway of this compound.
Caption: Simplified mGluR2/3 signaling pathway activated by eglumetad.
Caption: Troubleshooting decision tree for this compound solubility.
References
Technical Support Center: Talaglumetad Hydrochloride Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with talaglumetad (B1243389) hydrochloride. The focus is on strategies to improve its bioavailability, drawing upon preclinical and clinical findings.
Troubleshooting Guide
Issue: Low or variable in vivo exposure of the active moiety, eglumetad, after oral administration of talaglumetad hydrochloride.
| Potential Cause | Troubleshooting/Investigation Steps | Expected Outcome |
| Poor dissolution of this compound | 1. Characterize the solid-state properties of the drug substance (e.g., crystallinity, particle size). 2. Assess solubility at different pH values relevant to the gastrointestinal tract. 3. Experiment with formulation strategies such as micronization or the use of solubilizing excipients. | Improved dissolution rate and consistency, leading to more predictable absorption. |
| Saturation of Peptide Transporter 1 (PEPT1) | 1. Conduct in vitro uptake assays using Caco-2 cells to confirm PEPT1-mediated transport. 2. Determine the K_m_ value to understand the affinity for the transporter. 3. Evaluate the effect of dose on the linearity of pharmacokinetics in vivo. | Confirmation of PEPT1 involvement and understanding of potential for saturation at higher doses. This may necessitate dose adjustments or exploration of alternative absorption enhancement strategies. |
| Pre-systemic metabolism or degradation | 1. Incubate this compound with simulated gastric and intestinal fluids to assess chemical stability. 2. Perform in vitro metabolism studies using liver microsomes or hepatocytes to identify metabolic pathways. | Identification of any significant degradation or metabolic pathways that could be reducing the amount of intact prodrug available for absorption. |
| Adverse preclinical findings | 1. Be aware that the development of talaglumetad was discontinued (B1498344) due to findings of convulsions in preclinical rodent studies.[1] 2. Carefully monitor for any neurological side effects in animal models. | Informed decision-making regarding the continued development or use of this specific compound. |
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy for improving the bioavailability of eglumetad?
A1: The primary strategy employed was the development of a prodrug, this compound (LY544344). Eglumetad (LY354740) itself has poor oral bioavailability. This compound is an L-alanyl amino acid prodrug of eglumetad designed to enhance its absorption from the gastrointestinal tract.
Q2: How does the prodrug strategy for this compound work?
A2: this compound is designed to be a substrate for the intestinal peptide transporter 1 (PEPT1). By utilizing this active transport mechanism, the prodrug is more efficiently absorbed into the systemic circulation compared to the parent drug, eglumetad. Following absorption, talaglumetad is rapidly hydrolyzed by enzymes to release the active moiety, eglumetad. A similar strategy was used for pomaglumetad methionil, which also targets PEPT1 to improve the bioavailability of pomaglumetad.[1]
Q3: How much does this compound improve the bioavailability of eglumetad?
A3: Preclinical and clinical studies have demonstrated a significant improvement in the bioavailability of eglumetad when administered as the this compound prodrug. In humans, the prodrug strategy increased the systemic exposure to eglumetad by approximately 13-fold, achieving an oral bioavailability of about 85% for the active compound. In rodents, a 10-fold increase in brain, plasma, and cerebrospinal fluid levels of eglumetad was observed after oral administration of talaglumetad.
Q4: What were the key findings from preclinical and clinical studies regarding the efficacy of orally administered this compound?
A4: In preclinical rodent models, orally administered this compound was effective in reversing phencyclidine (PCP)-induced hyperlocomotion, a model for psychosis. In human clinical trials, this compound showed anxiolytic effects and was investigated for the treatment of generalized anxiety disorder.[1]
Q5: Why was the development of this compound discontinued?
A5: The clinical development of this compound was halted due to the observation of convulsions in preclinical studies.[1] This is a critical safety concern that researchers should be aware of when working with this compound.
Data Presentation
Table 1: Comparison of Oral Bioavailability and Exposure of Eglumetad vs. This compound
| Compound | Species | Parameter | Value | Reference |
| Eglumetad (LY354740) | Animals and Humans | Oral Bioavailability | ~10% | [2] |
| Talaglumetad HCl (LY544344) | Humans | Oral Bioavailability of Eglumetad | ~85% | [2] |
| Talaglumetad HCl (LY544344) | Humans | Increase in Systemic Exposure to Eglumetad | ~13-fold | [2] |
| Talaglumetad HCl (LY544344) | Rodents | Increase in Eglumetad levels (brain, plasma, CSF) | 10-fold | [3] |
Experimental Protocols
1. Preclinical Evaluation of Oral Efficacy in a Rodent Model of Psychosis
-
Objective: To assess the ability of orally administered this compound to reverse the behavioral effects of phencyclidine (PCP).
-
Animal Model: Male rats.
-
Procedure:
-
Animals are habituated to the testing environment (e.g., open-field chambers).
-
A baseline locomotor activity is recorded.
-
Animals are pre-treated with either vehicle or varying doses of this compound via oral gavage.
-
After a specified pre-treatment time, animals are administered PCP to induce hyperlocomotion.
-
Locomotor activity is then recorded for a defined period.
-
-
Data Analysis: The total distance traveled or the number of beam breaks are compared between the vehicle-treated and this compound-treated groups to determine if the prodrug can attenuate the PCP-induced hyperlocomotion.
2. Human Clinical Trial for Anxiety
-
Objective: To evaluate the anxiolytic effects of this compound in healthy volunteers.
-
Study Design: A randomized, placebo-controlled, double-blind, crossover study.
-
Procedure:
-
Healthy human volunteers are enrolled and provide informed consent.
-
In the first treatment period, subjects receive either this compound or a placebo orally for a specified duration (e.g., one week).
-
Anxiety is induced using a pharmacological challenge, such as the administration of cholecystokinin (B1591339) tetrapeptide (CCK-4).
-
Panic and anxiety symptoms, as well as stress hormone levels (e.g., cortisol, ACTH), are assessed.
-
A washout period follows the first treatment period.
-
In the second treatment period, subjects who initially received the placebo are given this compound, and vice versa.
-
The anxiety induction and assessment are repeated.
-
-
Data Analysis: The severity and frequency of panic and anxiety symptoms, as well as changes in stress hormone levels, are compared between the this compound and placebo treatment phases.[4]
Visualizations
Caption: Prodrug activation pathway of this compound.
Caption: Experimental workflow for evaluating a prodrug's bioavailability.
References
- 1. Efficacy and tolerability of an mGlu2/3 agonist in the treatment of generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Effects of a metabotropic glutamate(2/3) receptor agonist (LY544344/LY354740) on panic anxiety induced by cholecystokinin tetrapeptide in healthy humans: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of talaglumetad hydrochloride in neuronal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using talaglumetad (B1243389) hydrochloride in neuronal cell experiments. Talaglumetad hydrochloride is a prodrug of eglumetad (LY354740), a potent and selective agonist for group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). While highly selective, unexpected results can arise from the complex biology of these receptors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a water-soluble prodrug that is rapidly converted to its active form, eglumetad (LY354740).[1] Eglumetad is a potent and highly selective agonist for group II metabotropic glutamate receptors, mGluR2 and mGluR3.[2] These receptors are primarily located presynaptically, and their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and subsequent reduction in glutamate release.[3]
Q2: How selective is the active metabolite, eglumetad (LY354740), for mGluR2/3?
A2: Eglumetad is highly selective for mGluR2 and mGluR3. Studies have shown that even at high concentrations, it does not exhibit agonist or antagonist activity at other mGlu receptor subtypes (mGluR1a, mGluR5a, mGluR4, mGluR7) or at ionotropic glutamate receptors such as AMPA and kainate.[2] This high selectivity minimizes the likelihood of direct off-target effects at other glutamate receptors.
Q3: Are there known off-target binding sites for this compound or eglumetad?
A3: Based on available data, eglumetad has a very high selectivity for mGluR2/3 receptors over other glutamate receptor subtypes.[2] Comprehensive screening data against a broad panel of unrelated receptors, ion channels, and enzymes is not extensively published. However, the existing evidence points towards a low probability of significant off-target binding at pharmacologically relevant concentrations. Unexpected effects are more likely to stem from the complex downstream signaling of mGluR2/3.
Q4: Could the effects I'm seeing be due to differential activation of mGluR2 versus mGluR3?
A4: Yes, this is a critical consideration. Talaglumetad is a non-selective agonist for both mGluR2 and mGluR3. These two receptors can have different cellular localizations and functional roles.[3] mGluR2 is found on both presynaptic and postsynaptic sites of neurons, while mGluR3 is also expressed in glial cells like astrocytes.[3][4] Therefore, the overall effect of talaglumetad can depend on the relative expression levels of mGluR2 and mGluR3 in your specific neuronal cell culture or experimental model.
Troubleshooting Guide
This guide addresses specific issues researchers may encounter and provides potential explanations and experimental steps to diagnose the problem.
Issue 1: Unexpected Increase in Excitatory Neurotransmission or Glutamate Release
Symptoms:
-
You observe an increase in the frequency or amplitude of excitatory postsynaptic currents (EPSCs).
-
Microdialysis or other assays show an unexpected increase in extracellular glutamate levels.
Potential Causes & Troubleshooting Steps:
-
Astrocytic Glutamate Release: Activation of mGluR2/3, particularly mGluR3 on astrocytes, can paradoxically cause glutamate release through TREK-1 channels.[4] This can confound the expected presynaptic inhibitory effect.
-
Experiment: Test the effect of talaglumetad in the presence of a TREK-1 channel blocker to see if the unexpected excitatory effect is diminished.
-
-
Postsynaptic Modulation: While the primary effect is presynaptic inhibition, mGluR2/3 activation can also enhance postsynaptic NMDA and AMPA receptor function through various intracellular pathways, including PKC, Akt/GSK3β, and Erk1/2.[3] This could lead to an overall increase in neuronal excitability despite reduced presynaptic glutamate release per action potential.
-
Experiment: Use specific inhibitors for PKC, PI3K/Akt, or MEK/Erk pathways to dissect the postsynaptic signaling contributing to your observed effect.
-
Issue 2: High Variability in Experimental Results Between Cultures or Preparations
Symptoms:
-
The magnitude of the inhibitory effect of talaglumetad varies significantly from one experiment to the next.
-
Some cell cultures respond robustly, while others show a weak or no response.
Potential Causes & Troubleshooting Steps:
-
Differential mGluR2/3 Expression: The ratio of mGluR2 to mGluR3 can vary between different brain regions, developmental stages, and even between different primary culture preparations.[3][5] Since these receptors can have opposing or distinct effects in some contexts, this ratio is a major source of variability.
-
Experiment: Use qPCR or Western blotting to quantify the relative expression levels of mGluR2 and mGluR3 in your experimental preparations. Correlate expression levels with the observed functional response.
-
-
Cell Type Specificity: Your culture may contain a mix of neurons and glia. Glial mGluR3 activation can have different downstream consequences compared to neuronal mGluR2/3 activation.[3]
-
Experiment: If possible, use cell-type-specific markers to identify which cells are responding to talaglumetad. Consider using more purified neuronal cultures or co-culture systems to investigate the contribution of different cell types.
-
Issue 3: No Effect Observed at Expected Concentrations
Symptoms:
-
Application of this compound at nanomolar to low micromolar concentrations does not produce the expected inhibition of neurotransmission.
Potential Causes & Troubleshooting Steps:
-
Prodrug Conversion: this compound needs to be converted to its active form, eglumetad. While this conversion is generally rapid in vivo, the efficiency can vary in in vitro systems depending on the presence of necessary enzymes in the cell culture medium or cells.
-
Experiment: As a positive control, use the active compound, eglumetad (LY354740), directly to ensure that the receptors are present and functional in your system.
-
-
Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization or downregulation.
-
Experiment: Perform concentration-response curves with acute applications of the drug. If chronic incubation is required, consider a time-course experiment to check for diminishing effects over time.
-
Quantitative Data: Selectivity Profile of Eglumetad (LY354740)
The active metabolite of talaglumetad, eglumetad (LY354740), is highly selective for group II mGlu receptors.
| Receptor Subtype | Agonist Activity (EC50) | Antagonist Activity | Citation |
| Human mGluR2 | 5.1 nM | Not observed | [2] |
| Human mGluR3 | 24.3 nM | Not observed | [2] |
| Human mGluR1a | > 100,000 nM | Not observed | [2] |
| Human mGluR5a | > 100,000 nM | Not observed | [2] |
| Human mGluR4 | > 100,000 nM | Not observed | [2] |
| Human mGluR7 | > 100,000 nM | Not observed | [2] |
| Human AMPA (GluR4) | No appreciable activity | Not observed | [2] |
| Human Kainate (GluR6) | No appreciable activity | Not observed | [2] |
Experimental Protocols
Protocol 1: General Off-Target Effect Screening
If a truly novel and unexpected effect is observed that cannot be explained by the known on-target biology, a general screening protocol can be initiated.
-
Target Prediction: Use in silico tools to predict potential off-target interactions based on the chemical structure of eglumetad.[6][7]
-
Competitive Binding Assays: Perform competitive binding assays using radiolabeled ligands for the predicted off-target receptors. This will determine if eglumetad can physically bind to these targets.
-
Functional Assays: If binding is confirmed, conduct functional assays (e.g., calcium imaging, electrophysiology, second messenger assays) in cell lines expressing only the suspected off-target receptor to determine if the binding is agonistic or antagonistic.
-
Use of Selective Antagonists: In your primary neuronal cell experiment, pre-treat with a selective antagonist for the suspected off-target receptor before applying talaglumetad. If the unexpected effect is blocked, this provides strong evidence for an off-target interaction.
Protocol 2: Assessing Postsynaptic Signaling Contribution
This protocol is designed to investigate the contribution of postsynaptic signaling pathways to an observed effect.
-
Cell Culture: Culture primary cortical or hippocampal neurons for 14-21 days in vitro.
-
Inhibitor Pre-incubation: Pre-incubate the neuronal cultures with one of the following inhibitors for 30-60 minutes before applying talaglumetad:
-
PKC inhibitor (e.g., Gö 6983)
-
PI3K inhibitor (e.g., LY294002)
-
MEK inhibitor (e.g., U0126)
-
-
Talaglumetad Application: Apply talaglumetad at the desired concentration.
-
Endpoint Measurement: Measure the cellular endpoint of interest (e.g., neuronal firing rate via patch-clamp, protein phosphorylation via Western blot, or gene expression via qPCR).
-
Analysis: Compare the effect of talaglumetad in the presence and absence of each inhibitor to determine which signaling pathway(s) are involved in the response.
Visualizations
Caption: On-target signaling pathways of eglumetad in neuronal cells.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astrocytic PAR1 and mGluR2/3 control synaptic glutamate time course at hippocampal CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Juvenile treatment with mGluR2/3 agonist prevents schizophrenia-like phenotypes in adult by acting through GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico off-target profiling for enhanced drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in talaglumetad hydrochloride experiments
Welcome to the technical support center for talaglumetad (B1243389) hydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during experimentation with talaglumetad hydrochloride, a prodrug of the mGluR2/3 agonist, eglumetad.
Q1: We are observing high variability in the dose-response curve of this compound in our cell-based assays. What are the potential causes?
A1: Inconsistent results with this compound can stem from several factors, primarily related to its nature as a prodrug and the complexities of the mGluR2/3 signaling pathway. Key areas to investigate include:
-
Inconsistent Prodrug Conversion: this compound requires enzymatic conversion to its active form, eglumetad. The efficiency of this conversion can vary depending on the cell line, passage number, and culture conditions, as the necessary enzymes may not be consistently present or active.
-
Cell Line Integrity: Issues such as mycoplasma contamination, genetic drift due to high passage numbers, or misidentification of the cell line can lead to altered cellular signaling and inconsistent responses.[1]
-
Assay Conditions: Suboptimal assay conditions, including incubation times, reagent stability, and cell density, can contribute to variability.
-
Receptor Expression Levels: The expression of mGluR2 and mGluR3 can fluctuate with cell passage and culture conditions, directly impacting the magnitude of the response.
Q2: How can we confirm that this compound is being converted to its active form, eglumetad, in our in vitro system?
A2: To verify the conversion of talaglumetad to eglumetad, you can perform a time-course experiment and analyze the cell culture supernatant or cell lysate using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry). This will allow you to quantify the concentrations of both the prodrug and the active metabolite over time. A successful conversion will show a decrease in talaglumetad concentration and a corresponding increase in eglumetad concentration.
Q3: Our cAMP assay results are showing an unexpectedly low or absent response to this compound. What should we check?
A3: A diminished cAMP response can be due to several factors:
-
Insufficient Prodrug Conversion: As mGluR2/3 activation typically leads to a decrease in cAMP levels, inefficient conversion to eglumetad will result in a smaller-than-expected effect.[2][3]
-
Inappropriate Assay Window: Ensure your forskolin (B1673556) (or other adenylyl cyclase activator) concentration is optimized to create a sufficient assay window to detect a decrease in cAMP.
-
Cell Line Suitability: The cell line must express functional mGluR2/3 receptors coupled to the Gαi/o signaling pathway.
-
Reagent Quality: Verify the activity of your cAMP assay reagents and the stability of your this compound stock solution.
Q4: We are observing cell toxicity at higher concentrations of this compound. Is this expected?
A4: While this compound is not generally reported to be cytotoxic at typical experimental concentrations, high concentrations of any compound can induce off-target effects or cellular stress. It is also important to consider the potential toxicity of the vehicle used to dissolve the compound. We recommend performing a cell viability assay in parallel with your functional assays to determine the cytotoxic concentration range for your specific cell line.
Data Presentation: Troubleshooting Inconsistent Assay Results
The following table summarizes potential sources of variability in this compound experiments and suggested solutions.
| Potential Issue | Possible Causes | Recommended Action |
| High Variability in Potency (EC50) | Inconsistent prodrug conversion. Cell passage number effects. Fluctuation in receptor expression. | Monitor conversion to eglumetad via LC-MS. Use cells within a narrow passage number range. Perform receptor expression analysis (e.g., qPCR, Western blot). |
| Low Assay Window | Suboptimal agonist/antagonist concentration. Insufficient receptor expression. Poor reagent quality. | Optimize forskolin concentration in cAMP assays. Use a cell line with confirmed high mGluR2/3 expression. Check the expiration and storage of all reagents. |
| Inconsistent Maximum Response (Emax) | Cell health issues (e.g., contamination). Saturation of the signaling pathway. Degradation of the compound. | Regularly test for mycoplasma. Ensure optimal cell density and health. Prepare fresh stock solutions of this compound. |
| No Response to Compound | Lack of prodrug converting enzymes. Absence of functional mGluR2/3 receptors. Incorrect assay setup. | Use a cell line known to express relevant esterases/peptidases. Confirm receptor expression and signaling competency. Review and validate the entire experimental protocol. |
Experimental Protocols
In Vitro Prodrug Conversion Assay
Objective: To quantify the conversion of this compound to eglumetad in a specific cell line.
Methodology:
-
Seed cells in a 6-well plate at a density that ensures they are in a logarithmic growth phase at the time of the experiment.
-
Prepare a stock solution of this compound in an appropriate vehicle (e.g., sterile water or DMSO).
-
Treat the cells with a final concentration of 10 µM this compound.
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), collect an aliquot of the cell culture supernatant.
-
Immediately process the samples by protein precipitation (e.g., with acetonitrile) to stop enzymatic activity.
-
Analyze the samples by a validated LC-MS/MS method to quantify the concentrations of talaglumetad and eglumetad.
Intracellular Calcium Mobilization Assay
Objective: To measure the activation of mGluR2/3 by this compound through the Gαq/11 pathway (note: mGluR2/3 are primarily Gαi/o coupled, but can couple to Gαq/11 in some systems, or this assay can be adapted for Gαi/o by co-expressing a promiscuous G-protein).
Methodology:
-
Seed cells expressing mGluR2/3 and a suitable G-protein in a 96-well black, clear-bottom plate.
-
Culture the cells overnight to allow for attachment.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) according to the manufacturer's protocol.[4][5]
-
Prepare a dilution series of this compound.
-
Use a fluorescent plate reader with an automated injection system to add the compound dilutions to the wells.
-
Measure the fluorescence intensity before and after the addition of the compound to determine the change in intracellular calcium concentration.[6]
cAMP Accumulation Assay
Objective: To measure the inhibition of adenylyl cyclase activity following the activation of mGluR2/3 by this compound.
Methodology:
-
Seed cells expressing mGluR2/3 in a 384-well white, opaque plate.
-
Incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a defined period to prevent cAMP degradation.
-
Add a dilution series of this compound and incubate.
-
Stimulate the cells with a pre-determined concentration of forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay, such as HTRF or AlphaScreen.[7][8]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. cAMP Levels Increased by Activation of Metabotropic Glutamate Receptors Correlate with Visual Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Activation of Metabotropic Glutamate Receptors Protects Nerve Cells from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biophysics-reports.org [biophysics-reports.org]
- 6. agilent.com [agilent.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. resources.revvity.com [resources.revvity.com]
stability of talaglumetad hydrochloride in solution over time
Welcome to the technical support center for talaglumetad (B1243389) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of talaglumetad hydrochloride in solution. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
For long-term storage of this compound in its solid (powder) form, it is recommended to store it at -20°C. Ensure the container is tightly sealed to protect it from moisture.
Q2: How should I prepare stock solutions of this compound?
It is advisable to prepare stock solutions fresh for each experiment. If you need to store a stock solution, it is recommended to aliquot it into single-use volumes and store at -80°C for no longer than a few weeks to minimize degradation. Avoid repeated freeze-thaw cycles.
Q3: What are the likely degradation pathways for this compound in solution?
This compound is a prodrug of Eglumegad.[1][2] The primary degradation pathway in aqueous solution is likely the hydrolysis of the amide bond, which releases the active drug, Eglumegad, and L-alanine. Other potential degradation pathways, especially under stress conditions, could include oxidation, photodecomposition, and reactions at the carboxylic acid groups.
Q4: Are solutions of the active drug, Eglumegad, stable?
Commercial suppliers of Eglumegad state that its solutions are unstable and recommend preparing them fresh for immediate use.[3] Therefore, it is crucial to consider the stability of both the prodrug and the active drug in your experimental design.
Q5: What analytical techniques are suitable for assessing the stability of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[4] This method should be able to separate this compound from its degradation products, primarily Eglumegad, and any other impurities. Coupling HPLC with mass spectrometry (LC-MS) can aid in the identification of unknown degradation products.
Troubleshooting Guide
This guide addresses potential issues you might encounter when working with this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. If storing solutions, use aliquots stored at -80°C and minimize the time at room temperature. Perform a preliminary stability study in your experimental buffer to understand the degradation kinetics. |
| Appearance of unknown peaks in HPLC chromatogram | Formation of degradation products. | Use a stability-indicating HPLC method. Employ forced degradation studies (see experimental protocols below) to intentionally generate degradation products and confirm your analytical method can resolve them from the parent compound. Use LC-MS to identify the mass of the unknown peaks to aid in their identification. |
| Loss of compound potency over time | Hydrolysis of the prodrug to the active form (Eglumegad) or further degradation. | Quantify both this compound and Eglumegad in your samples over time to understand the conversion rate. Assess the stability of Eglumegad under your experimental conditions as well. |
| Precipitation of the compound in solution | Poor solubility or pH-dependent solubility. | Check the solubility of this compound in your chosen solvent or buffer system. The hydrochloride salt form generally improves aqueous solubility. Ensure the pH of your solution is appropriate to maintain solubility. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for developing and validating a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Incubate at room temperature for a defined period, taking samples at shorter intervals (e.g., 30 min, 1, 2, 4 hours) due to expected rapid degradation.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution. Keep at room temperature and protect from light for a defined period (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C) in a light-protected environment for a defined period (e.g., 1, 3, 7 days).
-
Photostability: Expose the stock solution to a controlled light source (as per ICH Q1B guidelines) for a defined duration, alongside a control sample protected from light.[5]
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for HPLC analysis.
-
Data Evaluation: Analyze the chromatograms for the appearance of new peaks and the decrease in the peak area of this compound.
Protocol 2: Example of a Stability-Indicating HPLC Method
This is a hypothetical method based on common practices for similar compounds. Method development and validation are required for specific experimental needs.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 210 nm).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Data Presentation
The following tables present hypothetical data to illustrate how to summarize stability results.
Table 1: Hypothetical Stability of this compound (1 mg/mL) in Aqueous Buffer (pH 7.4) at Different Temperatures.
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C (Room Temp) | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 2 | 99.5 | 95.2 | 88.1 |
| 4 | 99.1 | 90.8 | 77.5 |
| 8 | 98.2 | 82.3 | 60.2 |
| 24 | 95.0 | 58.7 | 35.1 |
Table 2: Hypothetical Results of Forced Degradation Study of this compound.
| Stress Condition | Duration | % Degradation | Number of Degradation Products |
| 0.1 M HCl | 24 hours at 60°C | 45.3 | 2 |
| 0.1 M NaOH | 4 hours at RT | 85.1 | 3 |
| 3% H₂O₂ | 24 hours at RT | 15.8 | 1 |
| Heat (70°C) | 7 days | 25.4 | 2 |
| Photolysis (ICH Q1B) | 7 days | 10.2 | 1 |
Visualizations
Below are diagrams created using Graphviz to illustrate relevant pathways and workflows.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Managing Unexpected Side Effects of Talaglumetad Hydrochloride in Animal Studies
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the management of unexpected side effects of talaglumetad (B1243389) hydrochloride and related mGluR2/3 agonists in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for talaglumetad hydrochloride?
A1: this compound is a selective agonist for the group II metabotropic glutamate (B1630785) receptors, mGluR2 and mGluR3.[1] Activation of these presynaptic receptors inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and a subsequent reduction in the release of the excitatory neurotransmitter glutamate.[2][3] This modulation of glutamatergic transmission is the primary mechanism underlying its potential therapeutic effects in disorders characterized by excessive glutamate release.[1][2]
Q2: What are the most commonly observed side effects of this compound and other mGluR2/3 agonists in animal studies?
A2: The most frequently reported side effect in animal models is a dose-dependent suppression of spontaneous motor activity.[4] Additionally, at certain doses, anxiolytic-like effects have been observed.[5][6] Some studies have also indicated potential for working memory deficits at higher dose ranges.[5] While less common in preclinical models, a potential link to seizure events was identified in human clinical trials with a related compound, which warrants careful monitoring in animal studies.[3]
Q3: Are there any known strategies to mitigate the motor-suppressing effects of this compound during animal experiments?
A3: Yes, a key finding from preclinical studies with mGluR2/3 agonists is the development of tolerance to the motor-suppressing side effects with repeated administration.[4] This suggests that a gradual dose-escalation protocol or a sub-chronic dosing regimen may help to minimize the impact on motor function while retaining the desired therapeutic effects. It is crucial to include appropriate control groups to differentiate between drug-induced motor suppression and other behavioral changes.
Q4: Can this compound affect cognitive function in animal models?
A4: The effects on cognition can be complex. While the primary therapeutic goal is often to improve cognitive deficits associated with disorders like schizophrenia, some studies with mGluR2/3 agonists have reported working memory deficits at higher doses in certain cognitive tasks, such as the spontaneous alternation task.[5] Therefore, it is essential to perform a comprehensive cognitive assessment across a range of doses to establish a therapeutic window.
Q5: How does the route of administration impact the side effect profile of this compound?
A5: this compound has low oral bioavailability in humans, and similar challenges can be expected in animal models.[1] Intraperitoneal (IP) or subcutaneous (SC) injections are common in preclinical research to ensure consistent systemic exposure. The choice of vehicle and injection volume can also influence local tolerance and absorption rates, potentially impacting the onset and severity of side effects. It is recommended to conduct preliminary tolerability studies for the specific formulation and route of administration being used.
Troubleshooting Guides
Issue 1: Significant Reduction in Locomotor Activity
Symptoms:
-
Animals appear sedated or show a marked decrease in movement in open-field tests.
-
Reduced exploration in novel environments.
-
Difficulty in performing motor-dependent behavioral tasks.
Possible Causes:
-
The dose of this compound is too high.
-
Acute response to the drug's mechanism of action.
-
Interaction with other administered compounds.
Troubleshooting Steps:
-
Dose-Response Assessment: Conduct a dose-response study to identify the minimal effective dose with the least impact on motor activity.
-
Sub-chronic Dosing: Implement a repeated dosing schedule (e.g., once daily for 5-7 days). Tolerance to the motor-suppressive effects has been shown to develop over time.[4]
-
Pharmacokinetic Analysis: If possible, correlate behavioral observations with plasma and brain concentrations of the compound to understand the exposure-response relationship.
-
Control for Sedation: Utilize a battery of behavioral tests that can dissociate sedative effects from other therapeutic outcomes. For example, use tasks that do not heavily rely on spontaneous locomotion.
Issue 2: Seizure-like Activity or Convulsions
Symptoms:
-
Uncontrolled muscle twitching, tremors, or convulsions.
-
Loss of posture.
-
Repetitive, stereotyped movements.
Possible Causes:
-
High dose or rapid brain penetration of the compound.
-
Off-target effects.
-
Pre-existing susceptibility of the animal model to seizures.
Troubleshooting Steps:
-
Immediate Discontinuation: Cease administration of the compound immediately.
-
Veterinary Consultation: Seek immediate veterinary care for the affected animals.
-
Dose Reduction: If the study is to be continued, significantly reduce the dose for subsequent cohorts.
-
EEG Monitoring: In future studies, consider incorporating electroencephalogram (EEG) monitoring to detect sub-threshold seizure activity, especially in higher dose groups.
-
Review of Clinical Data: Be aware that a potential association with seizures has been noted in clinical trials of related compounds, suggesting this is a critical adverse event to monitor.[3]
Data Presentation: Dose-Dependent Effects of mGluR2/3 Agonists in Rodent Models
| Compound | Animal Model | Behavioral Test | Dose (mg/kg) | Observed Effect | Reference |
| LY354740 | Rat | Elevated Plus Maze | 1 | No anxiolytic-like effect | [5] |
| LY354740 | Rat | Elevated Plus Maze | 3 | Anxiolytic-like effect | [5] |
| LY354740 | Rat | Elevated Plus Maze | 10 | Anxiolytic-like effect | [5] |
| LY354740 | Rat | Locomotor Activity | 3 | Slight decrease in vertical activity | [5] |
| LY354740 | Rat | Locomotor Activity | 10 | Attenuated PCP-induced hyperactivity; slight decrease in vertical activity | [5] |
| LY354740 | Rat | Spontaneous Alternation | 3 | Induced working memory deficits | [5] |
| LY354740 | Rat | Spontaneous Alternation | 10 | Induced working memory deficits | [5] |
| LY379268 | Rodent | General | Not specified | Suppression of motor activity | [4] |
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity (Open-Field Test)
Objective: To evaluate the effect of this compound on spontaneous motor activity and exploration in rodents.
Materials:
-
Open-field arena (e.g., 40 cm x 40 cm x 30 cm for rats).
-
Video tracking software.
-
This compound solution.
-
Vehicle solution.
Methodology:
-
Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer this compound or vehicle via the chosen route (e.g., IP injection). A typical dosing-to-test interval is 30-60 minutes, but this should be optimized based on pharmacokinetic data.
-
Test Procedure: Place the animal in the center of the open-field arena and allow it to explore freely for a set duration (e.g., 15-30 minutes).
-
Data Collection: Use video tracking software to record parameters such as total distance traveled, velocity, time spent in the center versus peripheral zones, and rearing frequency.
-
Analysis: Compare the data between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant decrease in distance traveled in the treated group would indicate motor suppression.
Protocol 2: Assessment of Working Memory (Spontaneous Alternation in a Y-Maze)
Objective: To assess the impact of this compound on spatial working memory.
Materials:
-
Y-maze with three identical arms.
-
This compound solution.
-
Vehicle solution.
Methodology:
-
Acclimation and Dosing: Follow the same initial steps as in the open-field test.
-
Test Procedure: Place the animal at the end of one arm and allow it to explore the maze freely for a set duration (e.g., 8 minutes).
-
Data Collection: Manually or with video software, record the sequence of arm entries. An alternation is defined as consecutive entries into all three different arms (e.g., ABC, CAB).
-
Analysis: Calculate the percentage of spontaneous alternation as follows: (Number of alternations / (Total number of arm entries - 2)) * 100. A significant reduction in the percentage of alternation in the drug-treated group compared to the vehicle group may indicate a working memory deficit.[5]
Visualizations
References
- 1. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 2. What are mGluR3 agonists and how do they work? [synapse.patsnap.com]
- 3. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Preclinical Properties of a Novel Group II Metabotropic Glutamate Receptor Agonist LY379268 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of a metabotropic glutamate receptor group II agonist LY354740 in animal models of positive schizophrenia symptoms and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential anti-anxiety, anti-addictive effects of LY 354740, a selective group II glutamate metabotropic receptors agonist in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Surgical Procedures for Direct Brain Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their surgical procedures for direct brain administration.
Troubleshooting Guides
This section addresses specific issues that may arise during stereotaxic surgery and direct brain infusion experiments.
| Problem | Possible Cause | Solution |
| High Perioperative Mortality | Anesthetic overdose is a common issue, especially in smaller animals like mice.[1] | Carefully calculate and administer the correct dose of anesthetic based on the animal's weight. Use a precision vaporizer for inhalant anesthetics to ensure consistent delivery. Monitor vital signs such as respiration and heart rate throughout the procedure. |
| Improper positioning in the stereotaxic frame, such as overly tight ear bars or nose cone, can obstruct breathing.[1] | Ensure the ear bars are snug but not excessively tight. The animal's head should be securely fixed without causing trauma. Check for any signs of respiratory distress after placing the animal in the frame. | |
| Hypothermia can occur during long surgical procedures. | Use a homeothermic blanket or heating pad to maintain the animal's body temperature. Monitor rectal temperature throughout the surgery.[1] | |
| Inaccurate Targeting | Incorrect stereotaxic coordinates from a brain atlas for the specific age, sex, or strain of the animal. | Always perform pilot studies with a few animals to validate the coordinates for your specific experimental subjects. Histological verification of the injection or implant site is crucial.[2][3] |
| The skull is not level in the stereotaxic frame. | Ensure that the bregma and lambda landmarks are at the same dorsoventral height before drilling.[4] | |
| Bone debris from drilling deflects the injection needle.[4] | Carefully remove all bone fragments from the craniotomy site before lowering the cannula. | |
| Infusion Backflow | High infusion rate for the given cannula size and tissue type. | Use a lower infusion rate. A general guideline for rat gray matter is to stay below 0.5 µl/min with a 32-gauge catheter.[5] Slower injection speeds generally result in a larger volume of tissue coverage relative to the injected volume.[6] |
| The cannula is not properly sealed within the brain tissue. | Leave the injection needle in place for a few minutes after the infusion is complete to allow for diffusion and to prevent backflow upon withdrawal.[7][8] | |
| Catheter design can influence backflow. | Stepped-design cannulas may help to prevent reflux.[9] | |
| Cannula Clogging | Tissue coring during insertion of an open-endport catheter. | Using a stylet during insertion can prevent tissue from plugging the catheter tip.[10] |
| Aggregation of the infusate. | Ensure the therapeutic agent is fully dissolved and stable in the vehicle solution. Filter the solution before loading it into the injection syringe. | |
| Post-operative Complications | Infection at the surgical site. | Perform all surgical procedures under aseptic conditions. Administer post-operative analgesics and antibiotics as per your institution's guidelines.[11][12] |
| Prolonged weight loss after surgery. | Monitor the animal's weight daily after surgery. Weight loss for the first 2-3 days is normal, but prolonged loss may indicate infection or other issues.[12] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding direct brain administration techniques.
Q1: What is the optimal infusion rate for direct brain administration?
A1: The optimal infusion rate is a balance between achieving adequate distribution of the injectate and minimizing tissue damage and backflow. It is dependent on several factors including the cannula size, the viscosity of the infusate, and the target brain region. Slower infusion rates (e.g., 0.1-0.5 µL/min in rodents) are generally recommended to allow for proper diffusion into the brain parenchyma and to prevent backflow along the cannula track.[5][6] For larger volumes, a ramped infusion protocol, starting with a low rate and gradually increasing, can be effective.[13]
Q2: How does cannula size affect the infusion?
A2: Smaller diameter cannulas (e.g., 32- or 33-gauge) are generally preferred as they cause less tissue damage upon insertion and are associated with a lower risk of backflow.[5][14] The choice of cannula size should be appropriate for the target structure and the volume of infusion.
Q3: How can I prevent the guide cannula from damaging my target brain region?
A3: The tip of the guide cannula should be positioned a safe distance above the target structure, typically 1-2 mm in rats and 1 mm in mice.[2][3] The injection cannula will then extend beyond the guide to deliver the substance to the precise location. This minimizes damage to the area of interest from the larger guide cannula.
Q4: What are the key considerations for choosing a vehicle for my drug?
A4: The ideal vehicle should be sterile, biocompatible, and should not cause any physiological or inflammatory response in the brain tissue. Artificial cerebrospinal fluid (aCSF) is a commonly recommended vehicle as it mimics the composition of the brain's extracellular fluid.[8] Sterile saline can also be used. The vehicle must also be able to dissolve the drug at the desired concentration and maintain its stability.
Q5: How long should I wait after cannula implantation before starting my experiments?
A5: A recovery period of at least one week is recommended after stereotaxic surgery before beginning behavioral experiments or other procedures.[12] This allows for the acute inflammatory response from the surgery to subside and for the animal to recover fully.
Quantitative Data Summary
The following tables summarize key quantitative parameters for direct brain administration procedures.
Table 1: Recommended Infusion Parameters for Rodents
| Parameter | Mouse | Rat | Reference |
| Infusion Rate | 100-300 nL/min | 0.2-1.0 µL/min | [9][10][14] |
| Infusion Volume | 1-5 µL | up to 10 µL | [8][15] |
| Cannula Gauge | 33-gauge | 30-32-gauge | [14][16] |
Table 2: Effect of Infusion Rate and Cannula Size on Backflow in Rat Striatum
| Cannula Gauge | Infusion Rate (µL/min) | Backflow | Reference |
| 32-gauge | < 0.5 | Minimal | [5] |
| 22-gauge | > 0.5 | Significant | [5] |
Experimental Protocols
Protocol 1: Stereotaxic Cannula Implantation in Mice
-
Anesthesia and Preparation: Anesthetize the mouse with isoflurane (B1672236) (5% for induction, 1-3% for maintenance).[14] Secure the animal in a stereotaxic frame. Shave the head and sterilize the scalp with an antiseptic solution. Apply ophthalmic ointment to the eyes.[8]
-
Surgical Incision: Make a midline incision on the scalp to expose the skull. Clean the skull surface of any connective tissue.
-
Leveling the Skull: Identify bregma and lambda. Adjust the head position until bregma and lambda are at the same dorsoventral coordinate.[4]
-
Craniotomy: Using the stereotaxic coordinates from a mouse brain atlas, mark the drilling location. Drill a small burr hole through the skull at the marked coordinates, being careful not to damage the underlying dura mater.[14]
-
Cannula Implantation: Mount the guide cannula on the stereotaxic arm and slowly lower it to the predetermined dorsoventral coordinate.[17]
-
Securing the Cannula: Secure the cannula to the skull using dental cement and skull screws.[8]
-
Closure and Recovery: Suture the incision around the dental cement cap. Administer post-operative analgesics and place the animal in a clean cage on a heating pad to recover.[8]
Protocol 2: Intracerebroventricular (ICV) Injection in Neonatal Mice
-
Preparation: Prepare the injection solution and add a visualizing agent like Trypan Blue to confirm successful injection.[7]
-
Anesthesia: Anesthetize neonatal pups using hypothermia by placing them on a cooled surface until they are immobile.
-
Injection: Hold the pup's head firmly. Insert a 33-gauge needle attached to a Hamilton syringe perpendicular to the skull, approximately 0.25 mm lateral to the sagittal suture and 0.50-0.75 mm rostral to the neonatal coronary suture. The needle should be inserted to a depth of 2 mm.[7]
-
Infusion: Slowly inject the solution over 1-2 minutes.
-
Post-Infusion: Leave the needle in place for an additional minute to prevent backflow before slowly withdrawing it.[18]
-
Recovery: Return the pup to its home cage and monitor for recovery.
Visualizations
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Injection parameters and virus dependent choice of promoters to improve neuron targeting in the nonhuman primate brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Optimized Cannula Design and Placement for Convection-enhanced Delivery in Rat Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The relation between catheter occlusion and backflow during intraparenchymal cerebral infusions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dsv.ulaval.ca [dsv.ulaval.ca]
- 12. Stereotaxic Surgery for Excitotoxic Lesion of Specific Brain Areas in the Adult Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. occamdesign.com [occamdesign.com]
- 14. Rodent intracerebroventricular AAV injections [protocols.io]
- 15. Protocol for inducing severe Scn2a insufficiency in mice by intracerebroventricular antisense oligonucleotide injection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluating infusate parameters for direct drug delivery to the brainstem: a comparative study of convection-enhanced delivery versus osmotic pump delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. conductscience.com [conductscience.com]
- 18. Free-Hand Intracerebroventricular Injections in Mice [jove.com]
Validation & Comparative
Comparative Efficacy of Talaglumetad Hydrochloride vs. Other mGluR2/3 Agonists: A Researcher's Guide
This guide provides a detailed comparison of the efficacy of talaglumetad (B1243389) hydrochloride, a selective agonist for metabotropic glutamate (B1630785) receptors 2 and 3 (mGluR2/3), with other prominent compounds in its class. The information presented is intended for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and signaling pathways.
Introduction to mGluR2/3 Agonists
Metabotropic glutamate receptors 2 and 3 are G-protein coupled receptors that play a crucial role in modulating glutamatergic neurotransmission. Their activation generally leads to a reduction in glutamate release, a mechanism that has been explored for the treatment of various neuropsychiatric disorders, including schizophrenia and anxiety. Talaglumetad hydrochloride (also known as LY-2140023) and its prodrug, pomaglumetad methionil (LY-2140023 monohydrate), have been central to this research. This guide compares their efficacy against other notable mGluR2/3 agonists.
Signaling Pathway of mGluR2/3 Agonists
The activation of mGluR2/3 by an agonist like talaglumetad initiates a signaling cascade that ultimately modulates neurotransmitter release. The diagram below illustrates this process.
Caption: Agonist binding to presynaptic mGluR2/3 activates Gi/o, inhibiting adenylyl cyclase and reducing cAMP levels, which in turn decreases glutamate release.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of talaglumetad compared to other mGluR2/3 agonists.
Table 1: In Vitro Potency and Efficacy of mGluR2/3 Agonists
| Compound | Target | Assay Type | EC50 (nM) | Emax (%) | Reference |
| Talaglumetad | Human mGluR2 | cAMP Inhibition | 10.3 | 100 | |
| Human mGluR3 | cAMP Inhibition | 17.8 | 100 | ||
| LY-404,039 | Human mGluR2 | GTPγS Binding | 140 | 100 | |
| Human mGluR3 | GTPγS Binding | 90 | 100 | ||
| MGS0039 | Rat mGluR2 | GTPγS Binding | 2.9 | 100 | |
| Rat mGluR3 | GTPγS Binding | 1.8 | 100 |
Table 2: In Vivo Efficacy in Preclinical Models
| Compound | Animal Model | Behavioral Assay | Effective Dose Range | Key Findings | Reference |
| Talaglumetad | Rat | Conditioned Avoidance Response | 0.3-3 mg/kg, p.o. | Dose-dependently blocked the response, indicative of antipsychotic potential. | |
| Mouse | Forced Swim Test | 1-10 mg/kg, i.p. | Reduced immobility time, suggesting antidepressant-like effects. | ||
| LY-404,039 | Rat | PCP-induced Hyperlocomotion | 1-10 mg/kg, s.c. | Attenuated hyperlocomotion, a model of psychosis. | |
| MGS0039 | Rat | Fear-potentiated Startle | 0.3-3 mg/kg, p.o. | Significantly reduced startle response, indicating anxiolytic effects. |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the comparison tables.
1. cAMP Inhibition Assay
-
Objective: To determine the in vitro potency and efficacy of agonists at mGluR2 and mGluR3.
-
Methodology:
-
CHO cells stably expressing human mGluR2 or mGluR3 are cultured.
-
Cells are incubated with the test compound at various concentrations.
-
Forskolin (B1673556) is added to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
The reaction is stopped, and cell lysates are prepared.
-
cAMP levels are measured using a competitive binding assay (e.g., LANCE cAMP assay).
-
Data are normalized to the response of a known full agonist and vehicle control.
-
EC50 and Emax values are calculated by fitting the data to a four-parameter logistic equation.
-
Caption: Workflow for the cAMP inhibition assay to measure mGluR2/3 agonist potency.
2. Conditioned Avoidance Response (CAR) in Rats
-
Objective: To assess the antipsychotic potential of a compound.
-
Methodology:
-
Rats are trained in a shuttle box with two compartments.
-
A conditioned stimulus (e.g., a light or tone) is presented, followed by an unconditioned stimulus (e.g., a mild foot shock).
-
Rats learn to avoid the shock by moving to the other compartment during the conditioned stimulus presentation (avoidance response).
-
Once the behavior is stable, rats are treated with the test compound or vehicle.
-
The number of avoidance responses is recorded during a test session.
-
A reduction in avoidance responses without significant motor impairment is indicative of antipsychotic-like activity.
-
Discussion and Conclusion
This compound demonstrates potent and full agonist activity at both mGluR2 and mGluR3 in vitro. Its in vivo profile in preclinical models suggests potential antipsychotic and antidepressant effects. When compared to other agonists like LY-404,039 and MGS0039, talaglumetad shows comparable efficacy in relevant behavioral assays, although potencies can vary depending on the specific model and route of administration.
It is important to note that despite promising preclinical data, the clinical development of pomaglumetad methionil (the prodrug of talaglumetad) for schizophrenia was discontinued (B1498344) after Phase III trials failed to meet their primary endpoints. This highlights the translational challenges in neuropsychiatric drug development.
This guide provides a snapshot of the comparative efficacy of talaglumetad. Researchers are encouraged to consult the primary literature for more in-depth information and to consider the specific context of their own research when evaluating these compounds.
validation of talaglumetad hydrochloride target engagement in the central nervous system
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methods to validate the central nervous system (CNS) target engagement of talaglumetad (B1243389) hydrochloride, a selective agonist for the metabotropic glutamate (B1630785) receptor subtypes 2 and 3 (mGluR2/3). The success of CNS drug development hinges on confirming that a therapeutic agent reaches its intended target and elicits a functional response. This is particularly critical for compounds like talaglumetad, where clinical trial outcomes have highlighted the challenge of demonstrating adequate target engagement at tolerated doses.
Talaglumetad and its prodrug, pomaglumetad methionil, were developed to treat schizophrenia and other neuropsychiatric disorders by modulating glutamate transmission.[1][2] The primary targets, mGluR2 and mGluR3, are presynaptic autoreceptors that, when activated, inhibit the release of glutamate.[1][3][4][5][6] This mechanism is intended to counteract the hyperglutamatergic state implicated in psychosis.[4][6] However, the failure of pomaglumetad in Phase III clinical trials underscored the need for robust biomarkers to confirm target engagement in the CNS.[7][8][9]
This guide compares and contrasts various experimental approaches for validating the CNS target engagement of talaglumetad hydrochloride and other mGluR2/3 agonists, providing supporting data and detailed methodologies.
Comparative Analysis of Target Engagement Methodologies
The validation of CNS target engagement can be approached through a combination of preclinical and clinical/translational methods. Each technique offers unique advantages and limitations in terms of directness, translatability, and clinical feasibility.
| Methodology | Principle | Measures | Advantages | Limitations | Relevance to Talaglumetad |
| Preclinical Methods | |||||
| Receptor Binding Assays | Competitive binding of a radiolabeled ligand against the test compound in brain tissue or cell lines expressing the target receptor. | Binding affinity (Ki), receptor density (Bmax). | High throughput, direct measure of target interaction. | In vitro; does not confirm in vivo target occupancy or functional effect. | Used to establish the high selectivity of talaglumetad for mGluR2/3.[10] |
| Autoradiography | Visualization of radioligand binding in brain slices. | Anatomical distribution and density of target receptors. | Provides spatial information on target localization. Can be used in knockout models to confirm specificity. | Ex vivo; does not measure functional engagement in a live animal. | [³H]LY459477, a selective mGluR2/3 agonist, has been used to map receptor distribution in wild-type and knockout mice.[10][11] |
| GTPγS Binding Assay | Measures the activation of G-proteins coupled to the target receptor upon agonist binding. | EC50 and Emax for G-protein activation. | Direct measure of functional receptor activation at the cellular level. | In vitro/ex vivo; does not capture downstream physiological effects. | Confirms the agonist activity of compounds like LY379268 at mGluR2/3.[12] |
| Electrophysiology | Recording of neuronal electrical activity (e.g., excitatory postsynaptic potentials, EPSPs) in brain slices or in vivo. | Changes in synaptic transmission and neuronal firing. | Direct measure of the physiological consequence of receptor activation. | Technically demanding; in vivo application can be complex. | mGluR2/3 agonists like LY354740 and LY379268 have been shown to suppress glutamate release and reduce 5-HT-induced EPSPs.[4][6] |
| Animal Behavioral Models | Assessment of a compound's ability to reverse behavioral abnormalities induced by psychotomimetic agents (e.g., PCP, amphetamine). | Reversal of hyperlocomotion, prepulse inhibition deficits. | In vivo measure of functional CNS effects relevant to the disease model. | Indirect measure of target engagement; results may not always translate to humans. | mGluR2/3 agonists have shown efficacy in reversing PCP-induced behaviors.[3][6] |
| Clinical/Translational Methods | |||||
| Cerebrospinal Fluid (CSF) PK | Measurement of drug concentration in the CSF. | CSF drug levels. | Confirms the drug crosses the blood-brain barrier and reaches the CNS. | Does not confirm binding to the target or functional effect. | Used in clinical trials of mGluR2 PAMs to establish CNS exposure.[13] |
| Positron Emission Tomography (PET) | In vivo imaging of a radiolabeled tracer that binds to the target receptor. | Receptor occupancy by the drug. | "Gold standard" for quantifying target engagement in the living human brain. | Requires a specific and validated PET radioligand, which is not always available. Few have been developed for glutamate receptors.[8] | A major challenge for the clinical development of mGluR2/3 agonists. |
| Pharmacological MRI (phMRI/pharmacoBOLD) | Measures changes in the Blood-Oxygen-Level-Dependent (BOLD) signal in response to a pharmacological challenge (e.g., ketamine) before and after drug administration. | Attenuation of the ketamine-induced BOLD signal. | Non-invasive, functional measure of target engagement in humans. Can be used when a PET ligand is unavailable.[8][9] | Indirect measure; signal can be influenced by factors other than direct target interaction. | Used to assess target engagement of pomaglumetad and TS-134, showing dose-dependent effects on ketamine-induced BOLD response.[8][9] |
| Electroencephalography (EEG) | Measurement of electrical activity in the brain. | Changes in specific brain wave patterns (e.g., sleep EEG, event-related potentials). | Non-invasive, high temporal resolution. Can reflect changes in neuronal circuit activity.[13][14] | Lower spatial resolution than fMRI; can be a less direct measure of specific target engagement. | Utilized in the development of mGlu2 PAMs to assess functional CNS effects.[13] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway for mGluR2/3 activation and a typical experimental workflow for validating target engagement using the pharmacoBOLD method.
Caption: Signaling pathway of talaglumetad at presynaptic mGluR2/3.
Caption: Experimental workflow for a pharmacoBOLD target engagement study.
Detailed Experimental Protocols
Receptor Autoradiography with [³H]LY459477 in Mouse Brain Slices
This protocol is adapted from studies mapping mGluR2/3 distribution.[10][11]
Objective: To visualize and quantify the distribution of mGluR2/3 receptors in brain tissue.
Materials:
-
Wild-type, mGluR2 knockout, and mGluR3 knockout mice.
-
[³H]LY459477 (radioligand).
-
L-glutamate (for defining non-specific binding).
-
Tris-HCl buffer, MgCl₂, sucrose.
-
Cryostat, microscope slides, phosphor imaging screens, scintillation counter.
Methodology:
-
Tissue Preparation: Mice are euthanized, and brains are rapidly removed and frozen. Coronal or sagittal brain sections (e.g., 20 µm) are cut using a cryostat and thaw-mounted onto microscope slides.
-
Incubation: Slides are incubated in a buffer solution containing increasing concentrations of [³H]LY459477 (e.g., 0.1 to 20 nM) to determine saturation binding. A parallel set of slides is incubated with the radioligand plus a high concentration of L-glutamate (1 mM) to determine non-specific binding.
-
Washing: After incubation, slides are washed in ice-cold buffer to remove unbound radioligand.
-
Drying and Exposure: Slides are dried under a stream of cold air and apposed to phosphor imaging screens or autoradiographic film for a period of several weeks.
-
Data Analysis: The density of binding is quantified using densitometry. Specific binding is calculated by subtracting non-specific binding from total binding. Saturation analysis (Scatchard plot) is used to determine the dissociation constant (Kd) and maximum binding capacity (Bmax) in specific brain regions. The specificity is confirmed by the absence of binding in the respective knockout mouse tissues.[10][11]
Ketamine-Challenge Pharmacological MRI (pharmacoBOLD)
This protocol is based on human studies designed to show functional target engagement of mGluR2/3 agonists.[8][9]
Objective: To determine if an mGluR2/3 agonist can attenuate the increase in cortical BOLD signal induced by the NMDA receptor antagonist ketamine.
Materials:
-
Human participants (healthy volunteers).
-
This compound or placebo.
-
Racemic ketamine hydrochloride for intravenous administration.
-
3T MRI scanner equipped for echoplanar imaging.
-
Physiological monitoring equipment.
Methodology:
-
Study Design: A randomized, placebo-controlled, double-blind study is conducted. Participants are randomized to receive either talaglumetad (at one or more dose levels) or a placebo for a specified duration (e.g., 6 days).
-
Imaging Protocol:
-
On the final day of dosing, participants undergo an fMRI scan.
-
A baseline resting-state scan is acquired for approximately 15 minutes.
-
A sub-anesthetic bolus of ketamine (e.g., 0.23 mg/kg) is administered intravenously over 1 minute.[8]
-
Immediately following the bolus, a second 15-minute resting-state scan is acquired.
-
-
Data Acquisition: T2*-weighted echoplanar imaging scans are collected to measure the BOLD signal.
-
Data Analysis:
-
fMRI data undergo standard preprocessing steps (motion correction, spatial smoothing, normalization).
-
The primary outcome is the change in BOLD signal in a specific region of interest, such as the dorsal anterior cingulate cortex (dACC), from pre- to post-ketamine administration.[8]
-
Statistical analysis (e.g., ANOVA) is used to compare the ketamine-induced BOLD change between the drug and placebo groups.
-
-
Interpretation: Significant attenuation of the ketamine-induced BOLD signal increase in the talaglumetad group compared to the placebo group would provide evidence of functional CNS target engagement.[8][9]
Conclusion
Validating the CNS target engagement of this compound and other mGluR2/3 modulators requires a multi-faceted approach. While preclinical methods are essential for initial characterization and mechanism of action studies, they have limitations in predicting human efficacy. The challenges encountered in the clinical development of pomaglumetad highlight the critical need for robust, translatable biomarkers.
The pharmacoBOLD method, using a ketamine challenge, has emerged as a promising, albeit indirect, tool for demonstrating functional target engagement in humans when a suitable PET ligand is unavailable.[8][9] By showing that a drug can modulate a disease-relevant neurochemical challenge in the human brain, researchers can gain confidence in dose selection and proof-of-mechanism before embarking on large-scale efficacy trials. Future development in this area will likely focus on refining these functional imaging paradigms and developing selective PET radioligands to provide more direct and quantitative measures of target occupancy in the CNS.
References
- 1. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Pharmacology of mGlu2 / 3 Receptor Agonists: Novel Agents for Schizophrenia? | Bentham Science [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Proof of mechanism and target engagement of glutamatergic drugs for the treatment of schizophrenia: RCTs of pomaglumetad and TS-134 on ketamine-induced psychotic symptoms and pharmacoBOLD in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RePORT ⟩ RePORTER [reporter.nih.gov]
- 10. CNS distribution of metabotropic glutamate 2 and 3 receptors: transgenic mice and [³H]LY459477 autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies for Utilizing Neuroimaging Biomarkers in CNS Drug Discovery and Development: CINP/JSNP Working Group Report - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Psychiatry | CHDR [chdr.nl]
Cross-Validation of Talaglumetad Hydrochloride: A Comparative Guide for Preclinical Researchers
An Objective Analysis of Talaglumetad (B1243389) Hydrochloride's Efficacy Across Animal Species and in Comparison to Atypical Antipsychotics
For researchers and drug development professionals navigating the complexities of neuropsychiatric drug discovery, this guide provides a comprehensive cross-validation of talaglumetad hydrochloride's effects in various animal models of psychosis and anxiety. This compound, a selective agonist for the metabotropic glutamate (B1630785) receptors 2 and 3 (mGluR2/3), presents a novel glutamatergic-based mechanism of action, offering a potential alternative to traditional dopamine (B1211576) D2 receptor antagonists. This guide summarizes key preclinical findings, presents detailed experimental protocols, and offers a comparative perspective against established atypical antipsychotics.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound (and its active metabolite/prodrug) in rodent models of schizophrenia and anxiety.
Table 1: Effects of Pomaglumetad Methionil in the MAM Rat Model of Schizophrenia
| Species | Animal Model | Treatment | Dose (mg/kg, i.p.) | Key Findings | Reference(s) |
| Rat | Methylazoxymethanol (B1197960) Acetate (MAM) | Pomaglumetad Methionil | 1, 3, 10 | Dose-dependently reduced the number of spontaneously active dopamine neurons in the ventral tegmental area (VTA) to control levels.[1][2] | [1][2] |
| Rat | MAM | Pomaglumetad Methionil | 1, 3 | Improved novel object recognition.[2] | [2] |
| Rat | MAM | Pomaglumetad Methionil | 3 (repeated daily for 14 days) | Sustained reduction in dopamine neuron activity, suggesting a lack of tolerance.[2] | [2] |
Table 2: Anxiolytic-like Effects of LY404039 (active form of Talaglumetad) in Rodent Models
| Species | Animal Model | Treatment | Dose (mg/kg) | Key Findings | Reference(s) |
| Mouse | Marble Burying Test | LY404039 | 3-10 | Reduced marble burying behavior, indicative of anxiolytic-like effects.[3][4][5] | [3][4][5] |
| Rat | Fear-Potentiated Startle | LY404039 | 0.003-0.03 (s.c.) | Reduced the fear-potentiated startle response.[3][4][5] | [3][4][5] |
Table 3: Comparative Effects of Atypical Antipsychotics in Preclinical Models
| Species | Animal Model | Treatment | Dose (mg/kg) | Key Findings in Relevant Models | Reference(s) |
| Mouse | Prepulse Inhibition (PPI) | Risperidone (B510) | 1 | Significantly enhanced PPI in C57BL/6J mice.[6] | [6] |
| Rat | MAM | Olanzapine (B1677200) | Not specified in direct comparison | Exerted pronounced acute metabolic effects.[7][8] | [7][8] |
Experimental Protocols
Detailed methodologies for key behavioral assays used to evaluate this compound are provided below.
Marble Burying Test (Mouse)
This test assesses anxiety-like and compulsive behaviors in mice.
Procedure:
-
Apparatus: A standard mouse cage is filled with 5 cm of bedding. Twenty-five glass marbles are evenly spaced on the surface of the bedding.
-
Acclimation: Mice are habituated to the testing room for at least 60 minutes before the test.
-
Drug Administration: this compound (as LY404039) or vehicle is administered intraperitoneally (i.p.) at the specified doses (e.g., 3-10 mg/kg) 30 minutes before the test.
-
Test Session: Each mouse is placed individually into the prepared cage and allowed to explore freely for 30 minutes.
-
Scoring: At the end of the session, the number of marbles buried (at least two-thirds covered by bedding) is counted. A reduction in the number of buried marbles is indicative of an anxiolytic-like effect. Locomotor activity can also be measured to control for sedative effects.
Fear-Potentiated Startle (Rat)
This model evaluates the anxiolytic potential of a compound by measuring its ability to reduce a conditioned fear response.
Procedure:
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response. A light or other conditioned stimulus (CS) is also present.
-
Training (Day 1): Rats are placed in the startle chamber and presented with multiple pairings of the conditioned stimulus (e.g., a light) and an unconditioned stimulus (e.g., a mild footshock).
-
Testing (Day 2):
-
Drug Administration: this compound (as LY404039) or vehicle is administered subcutaneously (s.c.) at the specified doses (e.g., 3-30 µg/kg) prior to testing.
-
Test Session: The rats are placed back in the startle chamber and presented with acoustic startle stimuli alone (noise-alone trials) or in the presence of the conditioned stimulus (CS-noise trials).
-
-
Scoring: The startle amplitude is recorded for each trial. The fear-potentiated startle is calculated as the difference in startle amplitude between CS-noise trials and noise-alone trials. A reduction in this difference indicates an anxiolytic effect.[9]
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for preclinical evaluation of talaglumetad.
Comparative Discussion
This compound, through its active form, demonstrates a consistent profile of antipsychotic-like and anxiolytic-like effects in preclinical rodent models. In the MAM rat model of schizophrenia, a neurodevelopmental model with relevance to the human condition, pomaglumetad methionil normalizes the hyperactivity of dopamine neurons in the VTA, a key pathological feature of psychosis.[1][2] This effect is achieved without the direct dopamine receptor blockade characteristic of typical and atypical antipsychotics, suggesting a distinct mechanism of action that could potentially avoid some of the side effects associated with long-term D2 receptor antagonism. Furthermore, the improvement in cognitive function, as measured by the novel object recognition test, addresses a critical unmet need in schizophrenia treatment.[2]
In models of anxiety, LY404039, the active metabolite of talaglumetad, shows efficacy in both the marble burying test in mice and the fear-potentiated startle test in rats.[3][4][5] These findings suggest a broad-spectrum potential for talaglumetad in treating anxiety-related disorders.
Direct, head-to-head comparisons with atypical antipsychotics like olanzapine and risperidone in the same preclinical models are limited in the published literature. However, based on existing data, some inferences can be drawn. While risperidone is effective in improving sensorimotor gating deficits in the prepulse inhibition test, a model relevant to schizophrenia, data on talaglumetad's efficacy in this specific paradigm is less robustly reported in the searched literature.[6] Olanzapine has been shown to have significant metabolic side effects in the MAM rat model, an area where glutamatergic modulators like talaglumetad may offer an advantage.[7][8] Clinical trial data has suggested that pomaglumetad methionil has a different side-effect profile compared to atypical antipsychotics, with less impact on weight gain.
References
- 1. M10. Pomaglumetad Methionil Normalizes Increased DA Neuron Activity in the VTA in the Methylazoxymethanol Acetate Developmental Disruption Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo pharmacological characterization of the structurally novel, potent, selective mGlu2/3 receptor agonist LY404039 in animal models of psychiatric disorders - ProQuest [proquest.com]
- 4. In vivo pharmacological characterization of the structurally novel, potent, selective mGlu2/3 receptor agonist LY404039 in animal models of psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drug-induced potentiation of prepulse inhibition of acoustic startle reflex in mice: a model for detecting antipsychotic activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Olanzapine, but not haloperidol, exerts pronounced acute metabolic effects in the methylazoxymethanol rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fear-potentiated startle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of Talaglumetad Hydrochloride: A Comparative Guide for Researchers
For drug development professionals and researchers in the neurosciences, the therapeutic index remains a critical determinant of a compound's potential clinical success. This guide provides a comprehensive evaluation of the therapeutic index of talaglumetad (B1243389) hydrochloride, a metabotropic glutamate (B1630785) receptor 2/3 (mGluR2/3) agonist, by juxtaposing its preclinical profile with established first- and second-line treatments for Generalized Anxiety Disorder (GAD).
Talaglumetad hydrochloride, a prodrug of the mGluR2/3 agonist eglumetad, demonstrated initial promise in preclinical and early clinical studies for GAD. However, its development was ultimately halted due to a narrow therapeutic window, underscored by the emergence of convulsions in preclinical toxicology studies. This guide delves into the available data to offer a clear comparison of its efficacy and safety profile against current standards of care, including Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and benzodiazepines.
Preclinical Profile of this compound
This compound's mechanism of action centers on the activation of mGluR2/3, which are predominantly presynaptic receptors that modulate glutamate release. By agonizing these receptors, talaglumetad indirectly reduces excessive glutamatergic neurotransmission, a pathway implicated in the pathophysiology of anxiety disorders.
Efficacy in Animal Models of Anxiety
Toxicology Profile: The Challenge of a Narrow Therapeutic Index
The primary obstacle to the clinical development of this compound was the observation of convulsions in preclinical animal studies. This adverse effect suggests that the dose required to achieve a therapeutic anxiolytic effect is close to the dose that induces seizures, indicating a narrow therapeutic index. The therapeutic index is a quantitative measure of the safety of a drug, calculated as the ratio of the toxic dose to the therapeutic dose. A low therapeutic index signifies a greater risk of toxicity at therapeutic doses.
Comparative Analysis with Approved GAD Therapies
The current pharmacological treatment landscape for GAD is dominated by SSRIs and SNRIs as first-line options, with benzodiazepines often used for short-term or adjunctive therapy. The following tables provide a comparative overview of the efficacy and safety of these established drug classes.
Efficacy of First-Line Treatments for GAD: SSRIs and SNRIs
| Drug Class | Generic Name | Typical Daily Dose Range for GAD | Efficacy Measure (vs. Placebo) |
| SSRIs | Escitalopram | 10-20 mg | Significant reduction in HAM-A scores[1] |
| Paroxetine | 20-50 mg | More effective than placebo[2] | |
| Sertraline | 50-150 mg | Preferred for cost-effectiveness[2] | |
| SNRIs | Venlafaxine XR | 75-225 mg | Significant reduction in HAM-A scores |
| Duloxetine | 60-120 mg | Effective for both psychic and somatic symptoms |
HAM-A: Hamilton Anxiety Rating Scale
Common Adverse Events of First-Line Treatments: SSRIs and SNRIs
| Drug Class | Common Adverse Events | Frequency |
| SSRIs | Nausea, headache, insomnia, somnolence, sexual dysfunction | Varies by specific drug and patient |
| SNRIs | Nausea, dizziness, somnolence, dry mouth, sweating, hypertension (with venlafaxine) | Varies by specific drug and patient |
Efficacy of Second-Line/Adjunctive Treatment for GAD: Benzodiazepines
| Generic Name | Typical Daily Dose Range for GAD | Efficacy Measure (vs. Placebo) |
| Alprazolam | 0.75-4 mg | Rapid onset of anxiolytic effect |
| Diazepam | 4-40 mg | Effective for somatic symptoms[3] |
| Lorazepam | 2-6 mg | Short to intermediate duration of action |
Common Adverse Events of Benzodiazepines
| Common Adverse Events | Frequency |
| Drowsiness, dizziness, cognitive impairment, dependence, withdrawal symptoms | Varies by specific drug, dose, and duration of use |
Experimental Protocols
To provide a practical context for the evaluation of anxiolytic and seizure-liability potential, detailed protocols for standard preclinical models are outlined below.
Vogel Conflict Test Protocol
The Vogel conflict test is a widely used behavioral assay to screen for anxiolytic drug activity.
Objective: To assess the anxiolytic potential of a test compound by measuring its ability to increase the frequency of a behavior that is suppressed by punishment.
Apparatus: An operant chamber equipped with a water bottle and a grid floor capable of delivering a mild electric shock.
Procedure:
-
Habituation and Training:
-
Water-deprive rodents (typically rats or mice) for 24-48 hours.
-
Place the animal in the test chamber for a set period (e.g., 15 minutes) to allow exploration and learning to drink from the water spout.
-
-
Testing:
-
On the test day, administer the test compound or vehicle at a predetermined time before placing the animal in the chamber.
-
Allow the animal to begin drinking.
-
After a set number of licks (e.g., 20), deliver a brief, mild electric shock through the grid floor.
-
Record the total number of licks and the number of shocks received over a fixed period (e.g., 5 minutes).
-
-
Data Analysis:
-
An increase in the number of punished licks in the drug-treated group compared to the vehicle group is indicative of an anxiolytic effect.
-
Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ-induced seizure model is a standard preclinical test to assess a compound's potential to induce or prevent seizures.
Objective: To evaluate the pro-convulsant or anti-convulsant activity of a test compound.
Procedure:
-
Animal Preparation:
-
Use rodents (typically mice or rats) that have been acclimated to the laboratory environment.
-
-
Drug Administration:
-
Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection).
-
-
PTZ Challenge:
-
After a predetermined pretreatment time, administer a sub-threshold or threshold dose of pentylenetetrazol (a GABA-A receptor antagonist that induces seizures).
-
-
Observation:
-
Observe the animals for a set period (e.g., 30 minutes) for the onset and severity of seizures, typically scored using a standardized scale (e.g., Racine scale).
-
-
Data Analysis:
-
A decrease in the latency to seizure onset or an increase in seizure severity in the drug-treated group compared to the vehicle group suggests a pro-convulsant effect. Conversely, an increase in latency or a decrease in severity indicates an anti-convulsant effect.
-
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and processes involved, the following diagrams are provided.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Talaglumetad Hydrochloride
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle Talaglumetad Hydrochloride with appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment:
-
Skin and Body Protection: Impervious clothing to prevent skin contact.[1][2]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the compound in powdered form, to avoid inhalation.[1][2]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[1][2] An accessible safety shower and eye wash station are essential when handling this and other laboratory chemicals.[1][2]
Step-by-Step Disposal Procedure
The following procedure is a general guideline for the disposal of this compound and its contaminated materials. Always adhere to your institution's specific waste management policies and local, state, and federal regulations.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., gloves, gowns, vials, syringes), as hazardous chemical waste.[3]
-
Segregate the waste at the point of generation to prevent cross-contamination. Use separate, clearly labeled, and sealed containers for solid and liquid waste.
-
-
Solid Waste Disposal:
-
Grossly Contaminated Items: All disposable materials that have come into direct contact with this compound, such as gloves, gowns, and bench paper, should be collected in a designated, leak-proof hazardous waste container.[3]
-
Empty Containers: "Empty" containers that held the compound should be managed as hazardous waste unless they have been triple-rinsed. The rinsate from the cleaning process must also be collected as hazardous liquid waste.
-
Unused Compound: Any unused or expired this compound powder should be disposed of in its original container, if possible, or in a securely sealed and clearly labeled hazardous waste container. Do not mix with other chemical waste unless compatibility is confirmed.[4][5]
-
-
Liquid Waste Disposal:
-
Solutions: All solutions containing this compound must be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).[1][2] The contaminated absorbent material should then be collected in a sealed container and disposed of as hazardous solid waste.[1][2] Decontaminate the spill area with a suitable solvent, such as alcohol, and collect the cleaning materials for disposal as hazardous waste.[1][2]
-
-
Labeling and Storage of Waste:
-
Properly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound." Include the date of accumulation and the specific contents.
-
Store the waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until they are collected by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
-
-
Final Disposal:
-
The final disposal of this compound waste should be conducted by a licensed hazardous waste management facility, typically through high-temperature incineration.[6] This method is preferred for the destruction of pharmaceutical compounds to prevent their release into the environment.[6]
-
Never dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination.[1][2][7]
-
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is critical for its safe handling and in determining appropriate disposal routes.
| Property | Value |
| Chemical Name | (1S,2S,5R,6S)-2-[[(2S)-2-amino-1-oxopropyl]amino]-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, monohydrochloride |
| Molecular Formula | C₁₁H₁₆N₂O₅ · HCl |
| Molecular Weight | 292.7 g/mol |
| CAS Number | 441765-97-5 |
| Therapeutic Claim | Treatment of anxiety and stress disorders |
| Mechanism of Action | Metabotropic glutamate (B1630785) (mGlu) agonist |
Source:[8]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
This guide provides a foundational understanding of the necessary precautions and procedures for the safe disposal of this compound. Always prioritize safety and environmental responsibility by adhering to established institutional and regulatory guidelines.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. Drug incompatibility chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. fda.gov [fda.gov]
- 8. searchlf.ama-assn.org [searchlf.ama-assn.org]
Personal protective equipment for handling Talaglumetad Hydrochloride
Essential Safety and Handling Guide for Talaglumetad Hydrochloride
This guide provides essential safety, handling, and disposal protocols for this compound (CAS No. 441765-97-5) to ensure the safety of laboratory personnel and the integrity of research activities. As a potent active pharmaceutical ingredient (API), all handling must be performed with strict adherence to these procedures.[1] The toxicological properties of this compound are not fully characterized; therefore, it should be handled as a potentially hazardous substance.
A thorough risk assessment must be conducted before any handling of this chemical.[2][3][4] This involves reviewing all available safety data, understanding the potential hazards, and implementing appropriate control measures to mitigate risks.[5]
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound varies by the task being performed. The following table summarizes the requirements for each operational stage. Double gloving is recommended for all direct handling activities.[6]
| Operational Stage | Required PPE | Material/Standard | Reason for Requirement |
| Receipt & Storage | - Safety Glasses- Nitrile Gloves- Laboratory Coat | ANSI Z87.1 certified | Protects eyes from accidental splashes. Prevents incidental skin contact during inspection. Protects personal clothing. |
| Weighing & Handling Powder | - Chemical Splash Goggles- Double Nitrile Gloves- Disposable Coveralls or Gown- N95 Respirator (minimum)- Disposable Shoe Covers | ANSI Z87.1 certified, sealedASTM D6319Tyvek or similarNIOSH certifiedSkid-resistant | Provides a complete seal around the eyes to protect from airborne powder.[6] Prevents skin contact; outer glove changed frequently. Protects against chemical dust and splashes.[6] Minimizes inhalation risk of fine, potent powders.[1] Prevents tracking of chemical contamination outside the work area.[6] |
| Solubilization | - Chemical Splash Goggles- Double Nitrile Gloves- Disposable Gown | ANSI Z87.1 certified, sealedASTM D6319Polypropylene or similar | Protects eyes from splashes. Prevents skin contact with the compound and solvent. Protects clothing from splashes. |
| Spill & Disposal | - Chemical Splash Goggles- Double Nitrile Gloves- Disposable Coveralls- Appropriate Respirator- Chemical-Resistant Shoe Covers | ANSI Z87.1 certified, sealedASTM D6319Tyvek or similarBased on spill size/volatilitySkid-resistant | Provides maximum eye protection. Prevents skin contact with potentially high concentrations. Provides full-body protection. Protects against inhalation of dust or vapors. Prevents tracking of contamination. |
Operational and Disposal Plans
A systematic approach is crucial for safely handling potent compounds.[6] All operations involving powdered this compound should be performed within a certified chemical fume hood, glove box, or other containment enclosure to minimize exposure.[7][8]
Step-by-Step Handling Protocol
-
Preparation & Pre-Work:
-
Designate Area: Cordon off and label a specific area for handling this compound.
-
Assemble Materials: Gather all necessary equipment, solvents, and a pre-prepared chemical spill kit.
-
Prepare Waste Containers: Label dedicated, sealed waste containers for solid, liquid, and contaminated PPE waste.[6]
-
Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
-
-
Weighing and Transfer (Powder):
-
Perform all powder manipulations within a containment system (e.g., fume hood or glove box).
-
Use anti-static weigh boats and tools to prevent powder dispersal.
-
Handle the container and spatula gently to minimize the generation of airborne dust.[6]
-
Close the primary container immediately after dispensing.
-
-
Solubilization:
-
Slowly add the solvent to the vessel containing the weighed powder to prevent splashing.
-
Keep the solution container covered as much as possible during dissolution.
-
Ensure adequate ventilation is maintained throughout the process.
-
-
Post-Handling Decontamination:
-
Thoroughly decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., 70% ethanol, followed by a validated cleaning solution).[6]
-
Wipe down the exterior of all containers before removing them from the containment area.
-
Doff PPE: Remove PPE carefully in the designated area to avoid self-contamination, disposing of single-use items in the prepared waste container.[6]
-
Disposal Plan
Waste disposal must comply with all local, state, and federal regulations.[9]
-
Waste Segregation: Do not mix non-hazardous and hazardous waste.[10]
-
Solid Waste:
-
All unused powder, contaminated weigh boats, and consumables (e.g., wipes, pipette tips) must be collected in a clearly labeled, sealed hazardous waste container.
-
Empty primary containers must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous liquid waste.[11] The defaced, dry container may then be disposed of in regular trash.[10]
-
-
Liquid Waste:
-
Solutions of this compound and used solvents must be collected in a dedicated, sealed, and properly labeled hazardous waste container.
-
Do not dispose of chemical solutions down the drain unless they have been explicitly identified as non-hazardous and approved for sewer disposal by your institution's Environmental Health & Safety (EHS) department.[12][13]
-
-
Contaminated PPE: All used disposable PPE (gloves, gowns, shoe covers, respirator cartridges) should be collected in the designated solid hazardous waste stream.[6]
Workflow and Logic Diagrams
The following diagrams illustrate the procedural flow for safely handling this compound.
References
- 1. ilcdover.com [ilcdover.com]
- 2. sbnsoftware.com [sbnsoftware.com]
- 3. sia-toolbox.net [sia-toolbox.net]
- 4. Chemical Risk Assessment and Regulatory Decision Making - American Chemical Society [acs.org]
- 5. intersolia.com [intersolia.com]
- 6. benchchem.com [benchchem.com]
- 7. escopharma.com [escopharma.com]
- 8. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 9. Chemical Waste | Environment, Health & Safety [ehs.ucsf.edu]
- 10. sfasu.edu [sfasu.edu]
- 11. sites.rowan.edu [sites.rowan.edu]
- 12. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 13. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
